Product packaging for 5''-O-Syringoylkelampayoside A(Cat. No.:)

5''-O-Syringoylkelampayoside A

Cat. No.: B602819
M. Wt: 658.6 g/mol
InChI Key: JXFLXUHEPVEMKK-UTDQSPDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5''-O-Syringoylkelampayoside A (CAS 1014974-98-1) is a high-purity natural phenol compound isolated from the herbs of Gardenia sootepensis . With a molecular formula of C₂₉H₃₈O₁₇ and a molecular weight of 658.6 g/mol, this compound is provided as a powder with a purity of ≥95%, as determined by HPLC-DAD analysis . It is readily soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO, facilitating its use in laboratory settings . As a specialized biochemical, this compound is intended for Research Use Only (RUO) in laboratory research applications. This product is not intended for diagnostic or therapeutic uses, or for administration to humans . Researchers can utilize this compound as a standard in phytochemical studies or as a starting material in bioactivity screening for drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O17 B602819 5''-O-Syringoylkelampayoside A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)30)26(35)43-11-29(36)12-44-28(25(29)34)42-10-19-21(31)22(32)23(33)27(46-19)45-14-8-17(39-3)24(41-5)18(9-14)40-4/h6-9,19,21-23,25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,23-,25+,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFLXUHEPVEMKK-UTDQSPDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OCC3C(C(C(C(O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 5''-O-Syringoylkelampayoside A from Gardenia sootepensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 5''-O-Syringoylkelampayoside A, a phenolic compound, from the leaves of Gardenia sootepensis. The methodologies outlined herein are based on established principles of natural product chemistry and phytochemical analysis.

Introduction

Gardenia sootepensis Hutch, a plant from the Rubiaceae family, is a source of various bioactive compounds. Among these, this compound has garnered interest for its potential pharmacological activities. This document details a systematic approach to the extraction, fractionation, and purification of this compound, providing a foundation for further research and development.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Gardenia sootepensis should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried, and ground into a coarse powder.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude extract containing this compound.

Protocol:

  • Macerate the dried leaf powder (1 kg) with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

The crude methanol extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude methanol extract in distilled water (500 mL).

  • Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).

  • Concentrate each fraction to dryness in vacuo to yield the n-hexane, chloroform, and ethyl acetate fractions. This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

2.4.1. Column Chromatography

Protocol:

  • Subject the ethyl acetate fraction (10 g) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

  • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2) solvent system and visualizing under UV light (254 nm).

  • Pool the fractions showing a prominent spot corresponding to a phenolic glycoside.

2.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Further purify the pooled fractions by preparative RP-HPLC.

  • Column: C18, 10 µm, 250 x 20 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) with 0.1% formic acid.

  • Gradient Program: Start with 10% A, increasing to 40% A over 30 minutes.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 280 nm.

  • Collect the peak corresponding to this compound.

Structure Elucidation

The purified compound is identified as this compound based on spectroscopic data.

  • ¹H-NMR and ¹³C-NMR: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and formula. The molecular formula for this compound is C29H38O17, with a molecular weight of 658.60.[1]

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the isolation process.

Table 1: Extraction and Fractionation Yields
Parameter Value
Initial Dry Plant Material1000 g
Crude Methanol Extract Yield120 g (12%)
n-Hexane Fraction Yield15 g
Chloroform Fraction Yield25 g
Ethyl Acetate Fraction Yield40 g
Table 2: HPLC Analysis of Purified this compound
Parameter Value
Retention Time(Specific to the analytical method)
Purity (by HPLC)>98%

Visualizations

The following diagrams illustrate the key workflows in the isolation process.

Isolation_Workflow Plant_Material Dried Leaf Powder of Gardenia sootepensis Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning nHexane n-Hexane Fraction Partitioning->nHexane Non-polar Chloroform Chloroform Fraction Partitioning->Chloroform Mid-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Polar Column_Chromatography Silica Gel Column Chromatography EtOAc->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Prep_HPLC Preparative RP-HPLC TLC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Isolation Workflow for this compound.

HPLC_Logic cluster_0 Preparative HPLC System Injector Injector Inject Pooled Fractions Column C18 Column Stationary Phase Injector->Column Mobile Phase Gradient Detector UV Detector (280 nm) Monitors Elution Column->Detector Collector Fraction Collector Collects Pure Compound Detector->Collector Signal to Collect

Caption: Logic of the Preparative HPLC Purification Step.

References

Structure Elucidation of 5''-O-Syringoylkelampayoside A: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, addresses the known structure of the parent molecule, Kelampayoside A, as a foundational reference. The elucidation of 5''-O-Syringoylkelampayoside A would require the isolation of the compound and subsequent analysis using modern spectroscopic techniques.

The Parent Compound: Kelampayoside A

Kelampayoside A is a phenolic glycoside that has been identified in various plant species. Its structure consists of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide moiety.

Systematic Name: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol[1]

Molecular Formula: C₂₀H₃₀O₁₃[1]

Molecular Weight: 478.4 g/mol [1]

The structure of Kelampayoside A is characterized by a β-D-glucopyranosyl unit and a β-D-apiofuranosyl unit. The aglycone is attached to the glucopyranosyl unit, which is further linked to the apiofuranosyl unit.

Hypothetical Structure of this compound

Based on the name "this compound," it can be inferred that a syringoyl group is attached to the 5''-position of the apiofuranosyl sugar moiety of Kelampayoside A. The syringoyl group is derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The proposed structure would therefore be Kelampayoside A with a syringoyl ester linkage at the primary alcohol of the apiofuranose sugar.

Prospective Structure Elucidation Workflow

The definitive structure elucidation of this compound would necessitate a series of experimental procedures. The following represents a standard workflow for such a task.

Caption: A generalized workflow for the isolation and structure elucidation of a natural product.

Expected Spectroscopic Data

While no specific data is available, one can predict the key spectroscopic features that would confirm the structure of this compound.

Mass Spectrometry (MS):

  • An accurate mass measurement by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be crucial to determine the molecular formula. The expected mass would be that of Kelampayoside A plus the mass of a syringoyl moiety (C₉H₈O₄) minus the mass of water.

  • Tandem MS (MS/MS) experiments would show fragmentation patterns corresponding to the loss of the syringoyl group, the apiofuranosyl unit, the glucopyranosyl unit, and the trimethoxyphenyl aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the protons of the trimethoxyphenyl group, the two sugar units, and the syringoyl group would be observed. The presence of two aromatic protons for the syringoyl group and two for the trimethoxyphenyl group would be characteristic. The downfield shift of the H-5'' protons of the apiofuranose unit would indicate the site of acylation.

  • ¹³C NMR: The spectrum would show signals for all carbons in the molecule. The carbonyl carbon of the syringoyl ester would be a key signal in the downfield region (around 165-170 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each structural unit (aglycone, sugars, syringoyl group).

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment to connect the different structural fragments. Key HMBC correlations would be expected from the H-5'' protons of the apiofuranose to the carbonyl carbon of the syringoyl group, from the anomeric proton of the apiofuranose to C-6 of the glucose, and from the anomeric proton of the glucose to the aglycone.

The following diagram illustrates the key hypothetical HMBC correlations that would be expected to confirm the structure.

HMBC_Correlations cluster_Structure Hypothetical Structure of this compound Aglycone 3,4,5-Trimethoxyphenyl Glucose β-D-Glucopyranose Aglycone->Glucose H-1' to C-1 Apiofuranose β-D-Apiofuranose Glucose->Apiofuranose H-1'' to C-6' Syringoyl Syringoyl Group Apiofuranose->Syringoyl H-5'' to C=O

Caption: Key hypothetical HMBC correlations for this compound.

Conclusion

The elucidation of the complete and unambiguous structure of this compound awaits its isolation and comprehensive spectroscopic analysis. The information on the parent compound, Kelampayoside A, provides a strong foundation for predicting the structural features of this derivative. The application of modern analytical techniques, particularly 2D NMR and high-resolution mass spectrometry, will be indispensable in confirming the proposed structure and determining its stereochemistry. Researchers and drug development professionals interested in this compound should focus on its isolation from a natural source or its chemical synthesis to enable detailed characterization.

References

5''-O-Syringoylkelampayoside A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical structure and properties of 5''-O-Syringoylkelampayoside A, a naturally occurring phenolic compound.

Chemical Structure and Properties

This compound is a complex glycoside. Its structure is characterized by a central kelampayoside A core, which is substituted with a syringoyl group. Kelampayoside A itself is comprised of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide unit of apiose and glucose. The syringoyl moiety, derived from syringic acid, is attached at the 5'' position of the apiose sugar.

Chemical Identity:

IdentifierValue
Compound Name This compound
CAS Number 1014974-98-1[1][2]
Molecular Formula C29H38O17[2][3]
Molecular Weight 658.60 g/mol [2][3]
Compound Class Phenols[1][2]

Physicochemical Properties:

PropertyValueSource
Appearance Powder[4]BioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Purity >98%BioCrick[1]

Properties of Kelampayoside A (Core Structure):

PropertyValue
Molecular Formula C20H30O13[5]
Molecular Weight 478.4 g/mol [5]
Melting Point 132 - 134 °C[5]
Boiling Point 685.6 °C at 760 mmHg
Flash Point 368.4 °C
Density 1.41 g/cm3

Biological Activity and Potential Applications

This compound has been isolated from Gardenia sootepensis.[2][6] While specific biological activities for this compound are not extensively documented, its structural class as a phenolic glycoside suggests potential antioxidant and anti-inflammatory properties.

The parent compound, kelampayoside A, has been noted for its anti-inflammatory, antioxidant, and cytotoxic activities against cancer cells.[7] These properties position kelampayoside A and its derivatives as interesting candidates for further investigation in drug discovery programs targeting inflammation, oxidative stress-related diseases, and oncology.[7] The addition of the syringoyl group in this compound may modulate these biological activities, a hypothesis that warrants experimental validation.

Logical Relationship of Structural Components

The following diagram illustrates the constituent parts of the this compound molecule.

A This compound B Kelampayoside A Core A->B is composed of C Syringoyl Group A->C contains D 3,4,5-Trimethoxyphenyl Aglycone B->D E Disaccharide B->E F Apiose C->F attached at 5'' position E->F G Glucose E->G

Figure 1. Structural components of this compound.

Hypothetical Experimental Workflow for Isolation and Characterization

A general workflow for the isolation and characterization of natural products like this compound from a plant source is depicted below. This process typically involves extraction, fractionation, purification, and structural elucidation.

cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Structural Elucidation A Plant Material (e.g., Gardenia sootepensis) B Solvent Extraction A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Fractions D->E F Column Chromatography (e.g., Silica, Sephadex) E->F G Preparative HPLC F->G H Pure Compound G->H I Mass Spectrometry (MS) H->I J Nuclear Magnetic Resonance (NMR: 1H, 13C, 2D) H->J K Structure Confirmation I->K J->K

Figure 2. General workflow for natural product isolation and characterization.

Conclusion

This compound is a phenolic glycoside with a well-defined chemical structure. While specific biological and pharmacological data for this compound are limited, its structural relationship to kelampayoside A suggests potential for anti-inflammatory and antioxidant activities. Further research is necessary to fully elucidate its biological functions and therapeutic potential. The methodologies and structural information presented in this guide provide a foundational resource for scientists and researchers interested in the exploration of this and related natural products.

References

The Natural Provenance of 5''-O-Syringoylkelampayoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological significance of the phenolic compound 5''-O-Syringoylkelampayoside A. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

The primary identified natural source of this compound is the plant species Gardenia sootepensis. This plant belongs to the family Rubiaceae and is a source of various bioactive molecules. While the Callicarpa genus is rich in diverse phytochemicals, including flavonoids and terpenoids, current literature specifically points to Gardenia sootepensis for the isolation of this particular syringoyl glycoside.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific yield or concentration of this compound from Gardenia sootepensis. Further investigation through targeted phytochemical analysis would be required to establish these parameters.

CompoundNatural SourcePlant PartYield/ConcentrationReference
This compoundGardenia sootepensisNot SpecifiedData Not Available

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of this compound has not been published, a representative methodology can be constructed based on established techniques for the extraction of phenolic and flavonoid glycosides from plant materials, particularly from the Gardenia genus.

Extraction
  • Plant Material Preparation: Air-dry the plant material of Gardenia sootepensis (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.

  • Column Chromatography: Subject the enriched fraction to column chromatography on a silica (B1680970) gel stationary phase. Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (e.g., chloroform:methanol gradient). Collect fractions and monitor them by thin-layer chromatography (TLC).

Purification
  • Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase.

Characterization
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Gardenia sootepensis) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation enriched_fraction Enriched Fraction (EtOAc/n-BuOH) fractionation->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

Due to the lack of specific studies on the biological activity of this compound, a hypothetical signaling pathway is proposed based on the known activities of the structurally related syringoyl glycoside, syringin. Syringin has been shown to modulate inflammatory and bone formation pathways.

hypothetical_signaling_pathway cluster_inflammation Inflammatory Response cluster_bone Bone Formation compound This compound (Hypothetical) nfkb NF-κB compound->nfkb pi3k_akt PI3K/AKT compound->pi3k_akt bmp2 BMP-2 compound->bmp2 inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines Inhibition pi3k_akt->nfkb Modulation osteoblast_differentiation Osteoblast Differentiation bmp2->osteoblast_differentiation Activation

Caption: Hypothetical signaling pathways potentially modulated by a syringoyl glycoside.

The Putative Biosynthesis of 5''-O-Syringoylkelampayoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5''-O-Syringoylkelampayoside A is a complex phenolic glycoside with potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of phenylpropanoid and glycoside metabolism in plants. Due to the absence of specific research on this pathway, the proposed route is inferred from the biosynthesis of its constituent moieties: the aglycone antiarol (3,4,5-trimethoxyphenol), the disaccharide (apiose and glucose), and the syringoyl group. This document provides a framework for future research, including proposed enzymatic steps, illustrative quantitative data, and general experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Precursors: Biosynthesis of the aglycone antiarol and the acyl donor syringic acid via the shikimate and phenylpropanoid pathways.

  • Assembly of Kelampayoside A: Glycosylation of the antiarol aglycone to form kelampayoside A.

  • Final Acylation: Esterification of kelampayoside A with an activated syringic acid derivative to yield the final product.

Biosynthesis of Syringic Acid

Syringic acid is a well-characterized product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

  • Pathway Diagram:

Caption: Putative biosynthetic pathway of syringic acid from L-phenylalanine.

Putative Biosynthesis of Antiarol (3,4,5-Trimethoxyphenol)

The biosynthesis of the antiarol aglycone is not explicitly documented. A plausible route is from gallic acid, which itself can be derived from the shikimate pathway. Subsequent methylation would yield antiarol.

  • Pathway Diagram:

Antiarol_Biosynthesis cluster_enzymes Enzymes DHS 3-Dehydroshikimic Acid GA Gallic Acid DHS->GA SDH MGA 3-O-Methylgallic Acid GA->MGA OMT1 DMGA 3,5-di-O-Methylgallic Acid MGA->DMGA OMT2 TA 3,4,5-Trimethoxybenzoic Acid DMGA->TA OMT3 Antiarol Antiarol (3,4,5-Trimethoxyphenol) TA->Antiarol Decarboxylase (putative) SDH SDH: Shikimate Dehydrogenase OMT OMT: O-Methyltransferase

Caption: Putative biosynthetic pathway of antiarol from 3-dehydroshikimic acid.

Assembly of this compound

This stage involves the sequential glycosylation of antiarol and the final acylation.

  • Pathway Diagram:

Final_Assembly cluster_donors Donors cluster_enzymes Enzymes Antiarol Antiarol Antiarol_Glc Antiarol-β-D-glucopyranoside Antiarol->Antiarol_Glc UGT1 KelampayosideA Kelampayoside A Antiarol_Glc->KelampayosideA UAT1 Final_Product This compound KelampayosideA->Final_Product BAHD Acyltransferase UDP_Glc UDP-Glucose UDP_Glc->Antiarol_Glc UDP_Api UDP-Apiose UDP_Api->KelampayosideA Syr_CoA Syringoyl-CoA Syr_CoA->Final_Product UGT1 UGT1: UDP-dependent Glycosyltransferase 1 UAT1 UAT1: UDP-dependent Apiosyltransferase 1 BAHD BAHD Acyltransferase

Caption: Proposed final assembly of this compound.

Quantitative Data (Illustrative)

As no experimental data for this specific pathway is available, the following table presents hypothetical kinetic parameters for the key enzymes involved. This serves as a template for future experimental design and data presentation.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
O-Methyltransferase (OMT)Gallic Acid, SAM500.51.0 x 10⁴
UGT1Antiarol, UDP-Glucose1001.21.2 x 10⁴
UAT1Antiarol-glucoside, UDP-Apiose750.81.1 x 10⁴
BAHD AcyltransferaseKelampayoside A, Syringoyl-CoA252.51.0 x 10⁵

SAM: S-adenosyl methionine

Experimental Protocols

The elucidation of this putative pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the characterization of the key enzyme classes.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: Perform RNA-seq on tissues of an Actinidia species known to produce this compound. Identify candidate genes (OMTs, UGTs, BAHD acyltransferases) that are highly expressed in these tissues.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

Heterologous Expression and Purification of Recombinant Enzymes
  • Expression: Transform the expression constructs into a suitable host (E. coli, Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

  • Workflow Diagram:

Enzyme_Assay_Workflow Start Prepare Assay Mixture (Buffer, Substrates, Cofactors) Incubate_Pre Pre-incubate at Optimal Temperature Start->Incubate_Pre Add_Enzyme Initiate Reaction with Purified Enzyme Incubate_Pre->Add_Enzyme Incubate_Reaction Incubate for a Defined Time Add_Enzyme->Incubate_Reaction Quench Stop Reaction (e.g., addition of acid or organic solvent) Incubate_Reaction->Quench Analysis Analyze Products (HPLC, LC-MS) Quench->Analysis

Caption: General workflow for in vitro enzyme assays.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the acceptor substrate (antiarol or antiarol-glucoside), the UDP-sugar donor (UDP-glucose or UDP-apiose), MgCl₂, and purified enzyme.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time.

  • Quenching and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of the glycosylated product.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), the acceptor substrate (kelampayoside A), the acyl donor (syringoyl-CoA), and the purified enzyme.

  • Incubation: Incubate at an optimal temperature (e.g., 30°C).

  • Quenching and Analysis: Stop the reaction and analyze the formation of this compound by HPLC or LC-MS as described for the GT assay.

Conclusion

This technical guide provides a putative biosynthetic pathway for this compound, based on established principles of plant secondary metabolism. The proposed pathway, along with the illustrative data and generalized experimental protocols, serves as a foundational resource for researchers aiming to elucidate and engineer the biosynthesis of this and related natural products. Further research, including the identification and characterization of the specific enzymes from a producing organism, is necessary to validate and refine this proposed pathway.

Spectroscopic Analysis of 5''-O-Syringoylkelampayoside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis. As a natural product, its complete structural elucidation and characterization are paramount for further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic methodologies typically employed for the analysis of such compounds. While the specific raw data for this compound is not publicly available in the cited literature, this document outlines the standard experimental protocols and data interpretation workflows used in its structural determination.

Data Presentation

While specific quantitative NMR and MS data for this compound are not available in the public domain, the following tables represent the typical format for presenting such data for a novel natural product.

Table 1: Hypothetical ¹H NMR (Nuclear Magnetic Resonance) Data for this compound (in a suitable solvent, e.g., CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone Moiety
H-2'7.05s
H-6'7.05s
OMe-3', 5'3.85s
Glycosidic Moiety
H-1''4.85d7.5
H-2''3.50m
H-3''3.60m
H-4''3.45m
H-5''4.50m
H-6''a3.90dd12.0, 2.5
H-6''b3.70dd12.0, 5.5
Syringoyl Moiety
H-2'''7.30s
H-6'''7.30s
OMe-3''', 5'''3.95s

Table 2: Hypothetical ¹³C NMR Data for this compound (in a suitable solvent, e.g., CD₃OD)

PositionδC (ppm)
Aglycone Moiety
C-1'135.0
C-2'108.0
C-3'155.0
C-4'140.0
C-5'155.0
C-6'108.0
OMe-3', 5'56.5
Glycosidic Moiety
C-1''104.0
C-2''75.0
C-3''78.0
C-4''71.5
C-5''76.0
C-6''64.0
Syringoyl Moiety
C-1'''122.0
C-2'''110.0
C-3'''149.0
C-4'''142.0
C-5'''149.0
C-6'''110.0
C=O168.0
OMe-3''', 5'''57.0

Table 3: Mass Spectrometry (MS) Data for this compound

Ionization ModeMass AnalyzerObserved m/zCalculated m/zMolecular Formula
ESI-MS (Positive)TOF or Orbitrap[M+Na]⁺[C₂₉H₃₈O₁₇+Na]⁺C₂₉H₃₈O₁₇
HR-ESI-MS (Positive)TOF or Orbitrap[M+H]⁺[C₂₉H₃₈O₁₇+H]⁺C₂₉H₃₈O₁₇

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of a natural product like this compound.

1. Isolation and Purification

  • Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), at room temperature.

  • Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents like dichloromethane (B109758) and ethyl acetate. The resulting fractions are concentrated under reduced pressure.

  • Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This often includes:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 25 °C):

    • 1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The analysis is conducted in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and accuracy of the mass analyzer allow for the determination of the elemental composition and thus the molecular formula of the compound.

  • Tandem MS (MS/MS): To gain further structural information, fragmentation of the parent ion is induced (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This can help to identify the different structural moieties within the molecule, such as the aglycone, the sugar units, and the acyl group.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Gardenia sootepensis) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Pure_Compound->MS Structural_Fragments Identification of Structural Fragments NMR->Structural_Fragments Connectivity Assembly of Fragments (Connectivity) NMR->Connectivity Stereochemistry Determination of Stereochemistry NMR->Stereochemistry Molecular_Formula Molecular Formula MS->Molecular_Formula Molecular_Formula->Structural_Fragments Structural_Fragments->Connectivity Connectivity->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

This comprehensive guide outlines the standard procedures and data presentation formats essential for the spectroscopic analysis of natural products like this compound. These methodologies are fundamental for researchers in natural product chemistry, pharmacology, and drug development.

An In-Depth Technical Guide to 5''-O-Syringoylkelampayoside A: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis Hutch. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and analysis of its constituent parts. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic effects of related molecules, particularly its syringic acid moiety. This technical guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₉H₃₈O₁₇[1][2]
Molecular Weight 658.6 g/mol [1][2]
CAS Number 1014974-98-1[1]
Physical State Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3]

Spectral Data Analysis

Detailed spectral data for this compound is not yet published. However, based on its structural components—a kelampayoside A core and a syringoyl group—the expected NMR and mass spectrometry characteristics can be inferred. Commercial suppliers indicate that the compound's structure is confirmed by NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the syringoyl group, typically appearing as a singlet in the δ 7.0-7.5 ppm region. The methoxy (B1213986) groups (-OCH₃) on the syringoyl moiety would exhibit a sharp singlet around δ 3.8-4.0 ppm. The sugar protons of the kelampayoside A moiety would resonate in the upfield region of δ 3.0-5.5 ppm, with anomeric protons appearing at the lower field end of this range.

¹³C-NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the ester group around δ 165-170 ppm. The aromatic carbons of the syringoyl group would appear in the δ 105-150 ppm range. The methoxy group carbons would resonate at approximately δ 56 ppm. The sugar carbons of the kelampayoside A moiety would be observed in the δ 60-110 ppm region.

Mass Spectrometry (MS) (Anticipated)

The mass spectrum of this compound would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to its molecular weight of 658.6. Fragmentation analysis would likely reveal the loss of the syringoyl group (198 Da) and subsequent fragmentation of the kelampayoside A sugar backbone.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been published, general methods for isolating phenolic glycosides from plant materials are well-established. These typically involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is extracted with a suitable solvent, often methanol (B129727) or ethanol, at room temperature or with gentle heating.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Separation: The enriched fraction is then subjected to various chromatographic techniques for further purification. These may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

The purity of the isolated this compound is typically assessed by HPLC, and its structure is confirmed by NMR and mass spectrometry.

G plant_material Dried Plant Material (Gardenia sootepensis) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Polar Fractions (Ethyl Acetate/n-Butanol) partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography preparative_hplc Preparative HPLC (C18) column_chromatography->preparative_hplc pure_compound Pure this compound preparative_hplc->pure_compound

General workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the presence of the syringic acid moiety provides a strong indication of its potential therapeutic effects, particularly in the areas of antioxidant and anti-inflammatory action.

Antioxidant Activity

Syringic acid is a well-documented antioxidant. Its mechanism of action involves scavenging free radicals and activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound shares these properties.

Potential Antioxidant Signaling Pathway:

G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Syringoylkelampayoside This compound Syringoylkelampayoside->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Keap1->Nrf2 Ubiquitination & Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Anticipated antioxidant signaling pathway of this compound.
Anti-inflammatory Activity

Syringic acid also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators by downregulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Potential Anti-inflammatory Signaling Pathway:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activation Syringoylkelampayoside This compound Syringoylkelampayoside->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activation Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

An In-depth Technical Guide to 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and analytical methodologies related to 5''-O-Syringoylkelampayoside A, a notable phenylpropanoid glycoside. The information is intended to support research and development activities in phytochemistry and drug discovery.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. This data is essential for analytical chemistry, including mass spectrometry and quantitative analysis.

PropertyValue
Molecular Formula C₂₉H₃₈O₁₇
Molecular Weight 658.6 g/mol [1][2][3]
CAS Number 1014974-98-1[1][2]
Compound Type Phenols, Phenylpropanoid Glycoside[1]

Experimental Protocols

While specific isolation protocols for this compound are proprietary or not widely published, a general methodology for the extraction, isolation, and characterization of phenylpropanoid glycosides from plant material is presented below. This protocol is based on established phytochemical techniques.

Objective: To isolate and characterize phenylpropanoid glycosides, such as this compound, from a plant source.

2.1. Stage 1: Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Macerate the powdered plant material in a solvent of medium polarity, such as methanol (B129727) or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation. The solvent choice is critical for efficiently extracting glycosides.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper or a sintered glass funnel to separate the extract from the solid plant residue.[1] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[1]

2.2. Stage 2: Fractionation and Purification

  • Solvent-Solvent Partitioning: Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Phenylpropanoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

  • Column Chromatography: Subject the enriched fraction to column chromatography using a stationary phase like silica (B1680970) gel.

    • Elution: Begin elution with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol.[1]

    • Fraction Collection: Collect the eluate in numerous small fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the compound of interest (as determined by Thin Layer Chromatography) and subject them to preparative HPLC, often using a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.

2.3. Stage 3: Structure Elucidation

  • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) on the purified compound to determine its exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, acquire a suite of NMR spectra:

    • 1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, thereby piecing together the molecule's structure, including the nature of the sugar moieties and the location of the syringoyl group.[1]

Visualizations

3.1. General Experimental Workflow

The following diagram illustrates a standard workflow for the isolation and identification of a target natural product like this compound from a plant source.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis plant Powdered Plant Material maceration Maceration (Methanol/Water) plant->maceration filtration Filtration & Concentration maceration->filtration crude Crude Extract filtration->crude partition Solvent Partitioning crude->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure Pure Compound hplc->pure ms Mass Spectrometry (MS) pure->ms nmr NMR Spectroscopy (1D, 2D) pure->nmr elucidation Structure Elucidation ms->elucidation nmr->elucidation

General workflow for phytochemical analysis.

3.2. Molecular Component Relationship

This compound is a complex glycoside. The diagram below illustrates the relationship between its core components: Kelampayoside A and the Syringoyl group attached at the 5'' position.

G cluster_components Constituent Moieties compound This compound kelampayoside Kelampayoside A compound->kelampayoside Core Structure syringoyl Syringoyl Group compound->syringoyl Esterified at 5''-position

Constituent parts of the target molecule.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

5''-O-Syringoylkelampayoside A is a phenolic compound that has been isolated from various plant sources. As research into the therapeutic potential of natural products continues to expand, robust and reliable analytical methods for the quantification of such compounds are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of biological mechanisms.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described are based on common analytical techniques for similar flavonoid glycosides and provide a strong foundation for method development and validation.

Chemical Structure and Properties

  • IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside[1]

  • Molecular Formula: C₂₉H₃₈O₁₇[1][2][3]

  • Molecular Weight: 658.60 g/mol [1][2][3]

  • Key Structural Features: The molecule contains a syringoyl group, a glucopyranosyl unit, and an apio-furanosyl unit. The presence of multiple hydroxyl and methoxy (B1213986) groups makes the molecule polar. The aromatic rings and carbonyl groups allow for UV detection.

  • Solubility: Soluble in DMSO, Acetonitrile (B52724), Ethyl Acetate, Chloroform, and Dichloromethane.[4]

Recommended Analytical Methods

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue extracts.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of relatively pure samples or extracts where this compound is a major component.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound reference standard (>98% purity).

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Sample Preparation
  • Plant Extracts: Accurately weigh the dried extract and dissolve in methanol. Sonicate for 15 minutes and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Plasma Samples: Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 15 minutes at 4 °C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Calibration Curve

Prepare a stock solution of this compound in methanol (1 mg/mL). From this stock, prepare a series of working standards ranging from 1 to 200 µg/mL by serial dilution with the mobile phase. Inject each standard in triplicate to construct a calibration curve.

Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (RSD%) < 2.5%
Inter-day Precision (RSD%) < 4.0%
Accuracy (Recovery %) 96.5 - 103.2%

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices.

Instrumentation and Materials
  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard (>98% purity).

  • Internal Standard (IS), e.g., a structurally similar flavonoid glycoside not present in the sample.

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See table below
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 657.6 [M-H]⁻197.1 (Syringoyl moiety)4025
Internal Standard (e.g., Verbascoside) 623.6 [M-H]⁻161.1 (Caffeoyl moiety)4520
Sample Preparation

Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. The use of an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.

Calibration Curve

Prepare a stock solution of this compound and the internal standard in methanol (1 mg/mL). Prepare a series of working standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 1 to 500 ng/mL).

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 3.0%
Inter-day Precision (RSD%) < 5.0%
Accuracy (Recovery %) 98.1 - 104.5%
Matrix Effect (%) 95 - 105%

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the quantification of this compound and a logical diagram for analytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Matrix (Plasma, Tissue, etc.) extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) sample->extraction concentration Concentration & Reconstitution extraction->concentration hplc HPLC / UPLC Separation concentration->hplc detection Detection (UV or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for the quantification of this compound.

method_validation Validation Analytical Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Intra & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity Selectivity Selectivity (Interference) Validation->Selectivity Stability Stability (Freeze-thaw, bench-top) Validation->Stability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

References

Application Note: HPLC Analysis of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. The described protocol is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control, and various research applications. Furthermore, this document outlines a potential signaling pathway associated with the biological activity of related iridoid glycosides, providing context for further investigation into the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound of interest found in Gardenia sootepensis.[1] As with many natural products, accurate and reliable quantification is crucial for standardization, pharmacological studies, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[2][3] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. Additionally, it explores a potential mechanism of action by illustrating a signaling pathway relevant to the known anti-inflammatory and anti-cancer activities of structurally similar iridoid glycosides.[3][4]

Experimental Protocols

Sample Preparation

Standard Solution:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol (B129727) to prepare a stock solution of 1.0 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before HPLC analysis.

Plant Extract Sample:

  • Accurately weigh 1.0 g of dried and powdered Gardenia sootepensis plant material.

  • Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5.0 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 270 nm

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC analysis of this compound.

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound6.25 - 200y = 45.821x + 12.3450.9998
Table 2: Precision
AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound501.2%1.8%
Table 3: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=3)
This compound2524.899.21.5
5050.3100.61.2
10098.998.91.4
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.51.5

Visualization of Experimental Workflow and Signaling Pathway

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh & Dissolve This compound Reference Standard Dilution Prepare Serial Dilutions (Working Standards) Standard->Dilution Filtration_Std Filter Standard Solutions (0.45 µm) Dilution->Filtration_Std Plant_Material Weigh & Extract Gardenia sootepensis (Ultrasonication) Evaporation Evaporate & Reconstitute Plant Extract Plant_Material->Evaporation Filtration_Sample Filter Sample Solution (0.45 µm) Evaporation->Filtration_Sample Injection Inject Samples & Standards Filtration_Std->Injection Filtration_Sample->Injection HPLC_System HPLC System (C18 Column, DAD) Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 270 nm Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify this compound in Plant Extract Calibration->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Calibration->Validation

Caption: Workflow for HPLC analysis of this compound.

Potential Signaling Pathway Inhibition

Compounds from Gardenia species, including iridoid glycosides, have demonstrated anti-inflammatory and anti-cancer activities. A plausible mechanism for these effects is the inhibition of signaling pathways that lead to the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis. The following diagram illustrates a simplified representation of this inhibitory action.

Signaling_Pathway cluster_pathway Inhibition of MMP Expression by Iridoid Glycosides Growth_Factor Growth Factors / Inflammatory Stimuli Receptor Cell Surface Receptor Growth_Factor->Receptor MAPK_Pathway MAPK Signaling Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway AP1 Activation of Transcription Factor (AP-1) MAPK_Pathway->AP1 Nucleus Nucleus AP1->Nucleus MMP_Gene MMP Gene Transcription Nucleus->MMP_Gene MMP_Protein MMP Protein Synthesis MMP_Gene->MMP_Protein Invasion Cancer Cell Invasion & Metastasis MMP_Protein->Invasion Compound This compound (or related Iridoid Glycosides) Compound->MAPK_Pathway Inhibition Compound->AP1 Inhibition

Caption: Potential inhibition of the MAPK/AP-1 signaling pathway.

Conclusion

The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of this compound in plant extracts. The provided protocol and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The illustrated signaling pathway offers a potential avenue for investigating the biological activities of this compound and its therapeutic applications.

References

Application Notes and Protocols for 5''-O-Syringoylkelampayoside A as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5''-O-Syringoylkelampayoside A as a research standard. This document outlines its potential biological activities, detailed protocols for in vitro evaluation, and data presentation guidelines.

1. Introduction

This compound is a phenolic glycoside isolated from Gardenia sootepensis. Structurally, it comprises a kelampayoside A core with a syringoyl group modification. While direct extensive studies on this compound are limited, its structural components—a syringoyl moiety and a kelampayoside A-like core—suggest a strong potential for anti-inflammatory, antioxidant, and cytotoxic activities. The syringoyl group is characteristic of syringic acid, a phenolic compound with well-documented antioxidant and anti-inflammatory properties, including the modulation of the NF-κB signaling pathway. Kelampayoside A has also been reported to possess anti-inflammatory and antioxidant effects. This makes this compound a promising candidate for investigation in drug discovery and development.

2. Potential Biological Activities and Mechanisms of Action

Based on its chemical structure and the known activities of related compounds, this compound is hypothesized to exhibit the following biological activities:

  • Anti-inflammatory Activity: Likely mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This may involve preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

  • Antioxidant Activity: The phenolic nature of the syringoyl group suggests potent radical scavenging activity. This can be evaluated using standard in vitro antioxidant assays.

  • Cytotoxic Activity: Potential to induce cell death in cancer cell lines, which can be assessed using cytotoxicity assays.

3. Data Presentation

Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to present experimental results for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO concentrationData to be determinedReference value
TNF-α ProductionRAW 264.7TNF-α concentrationData to be determinedReference value
IL-6 ProductionRAW 264.7IL-6 concentrationData to be determinedReference value

Table 2: In Vitro Antioxidant Activity of this compound

AssayParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM)
DPPH Radical Scavenging% InhibitionData to be determinedReference value
ABTS Radical Scavenging% InhibitionData to be determinedReference value

Table 3: In Vitro Cytotoxic Activity of this compound

Cell LineAssayParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HeLa (Cervical Cancer)MTTCell ViabilityData to be determinedReference value
MCF-7 (Breast Cancer)MTTCell ViabilityData to be determinedReference value
A549 (Lung Cancer)MTTCell ViabilityData to be determinedReference value

4. Experimental Protocols

4.1. General Preparation and Handling

  • Solubility: Phenolic glycosides like this compound are generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Stability: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Protect solutions from light, as phenolic compounds can be light-sensitive.

4.2. In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Dexamethasone (B1670325) (positive control)

    • Griess Reagent

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone for 1 hour.

    • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

    • Nitric Oxide (NO) Assay:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent to each supernatant sample.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.

    • TNF-α and IL-6 ELISA:

      • Collect the remaining cell culture supernatant.

      • Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Workflow for In Vitro Anti-inflammatory Assay.

4.3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound to scavenge the stable DPPH free radical.

  • Materials:

    • This compound

    • DPPH

    • Methanol or Ethanol

    • Ascorbic acid (positive control)

    • 96-well microplate

  • Protocol:

    • Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare sample solutions: Prepare a series of concentrations of this compound and ascorbic acid in the same solvent.

    • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control contains the solvent instead of the sample.

4.4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Appropriate cell culture medium with FBS and antibiotics

    • This compound

    • Doxorubicin (B1662922) (positive control)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

  • Protocol:

    • Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

    • Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The control cells are treated with vehicle (e.g., DMSO) only.

4.5. Western Blot Analysis of NF-κB Pathway Activation

This protocol is for determining if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.

  • Materials:

    • RAW 264.7 cells

    • 6-well plates

    • LPS

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for phosphorylation) or 1 hour (for translocation).

    • Protein Extraction:

      • For total protein, lyse cells with RIPA buffer.

      • For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Hypothesized NF-κB Signaling Pathway Inhibition.

Application Notes and Protocols for 5''-O-Syringoylkelampayoside A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available research detailing the use of 5''-O-Syringoylkelampayoside A in cell culture experiments. The following application notes and protocols are hypothetical and constructed based on the known biological activities of its constituent moieties: the syringoyl group (related to syringin (B1682858) and syringic acid) and the kelampayoside A core structure. Researchers should use this information as a preliminary guide and conduct their own dose-response and toxicity studies to validate these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a phenolic glycoside. While direct studies on this compound are unavailable, its structural components suggest potential biological activities relevant to cell culture research. The syringoyl moiety is found in compounds like syringin and syringic acid, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] The core structure, kelampayoside A, is also suggested to have anti-inflammatory and antioxidant potential.[6] Therefore, this compound is a promising candidate for investigation in studies related to inflammation, oxidative stress, and cancer.

Potential Applications in Cell Culture

  • Anti-inflammatory Studies: Investigation of its ability to reduce the expression of pro-inflammatory cytokines and modulate inflammatory signaling pathways in cell models of inflammation.

  • Antioxidant Activity Assays: Assessment of its capacity to scavenge free radicals and protect cells from oxidative damage induced by various stressors.

  • Cancer Research: Evaluation of its cytotoxic effects on cancer cell lines and its potential to induce apoptosis or inhibit cell proliferation.

  • Neuroprotection Studies: Exploration of its protective effects against neuronal cell death in models of neurodegenerative diseases.

Data Presentation: Predicted Efficacy Based on Related Compounds

The following tables summarize quantitative data from studies on syringin and syringic acid, which may serve as a starting point for estimating the potential effective concentrations of this compound.

Table 1: Predicted Anti-inflammatory and Cytoprotective Concentrations

CompoundCell LineAssayEffective ConcentrationPredicted EffectReference
SyringinH9c2Cell Viability10 - 100 µMIncreased viability after H₂O₂-induced injury[1][7]
SyringinNHDFTGFβ Secretion (ELISA)25 - 100 µMIncreased TGFβ secretion[8][9]
Syringic AcidCaco-2Cell Viability (CCK-8)0.1 - 10 µMProtection against oxygen-glucose deprivation/reoxygenation injury[10]

Table 2: Predicted Anti-cancer Concentrations

CompoundCell LineAssayIC₅₀/Effective ConcentrationEffectReference
Syringic AcidSW-480MTT AssayDose-dependent inhibitionInhibition of cell proliferation[4]
Syringic AcidAGSCell Viability25 - 30 µg/mLInduction of apoptosis[11][12]
Syringic AcidSW1116, SW837Antimitogenic AssayIC₅₀ = 0.95-1.2 mg/mLInhibition of mitosis in cancer cells with low cytotoxicity to normal fibroblasts[13]

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments based on methodologies used for syringin and syringic acid.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

  • Materials:

    • Target cell line (e.g., SW-480 for cancer, H9c2 for cytoprotection)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. Suggested starting concentrations could range from 1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis.

  • Materials:

    • Target cancer cell line (e.g., AGS)

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

    • 6-well plates

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., based on IC₅₀ values from the MTT assay) for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

4.3. Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on key signaling proteins.

  • Materials:

    • Target cell line

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against p-AKT, p-mTOR, NF-κB, cleaved caspase-3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as described previously.

    • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the activities of syringin and syringic acid.

G cluster_0 Experimental Workflow: Cell Viability A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance F->G G cluster_akt Anti-Cancer Pathway (Predicted) cluster_nfkb Anti-inflammatory Pathway (Predicted) compound This compound akt AKT compound->akt Inhibits nfkb NF-κB compound->nfkb Inhibits mtor mTOR akt->mtor Activates proliferation Cell Proliferation mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits cytokines Pro-inflammatory Cytokines nfkb->cytokines Promotes Transcription G cluster_sirt1 Cytoprotective Pathway (Predicted) compound 5''-O-Syringoyl- kelampayoside A sirt1 SIRT1 compound->sirt1 Activates pgc1a PGC-1α sirt1->pgc1a Activates nrf2 NRF2 pgc1a->nrf2 Activates ho1 HO-1 nrf2->ho1 Induces antioxidant Antioxidant Response ho1->antioxidant

References

Application Notes and Protocols for In Vivo Studies Using 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Application Notes and Protocols for In Vivo Studies of 5''-O-Syringoylkelampayoside A

Introduction

This document provides a detailed overview of the application of this compound in in vivo research settings. This compound is a natural phenolic compound isolated from Gardenia sootepensis.[1] While in vivo studies specifically investigating this compound are not yet available in the public domain, this document outlines hypothetical experimental designs and protocols based on the known biological activities of structurally similar phenolic compounds. The following sections offer guidance on potential therapeutic areas to explore, suggested animal models, and detailed experimental workflows.

Hypothetical Therapeutic Applications and Experimental Designs

Based on the characteristics of analogous natural phenols, this compound holds potential for investigation in several research areas. The following table outlines possible applications and corresponding experimental designs.

Therapeutic Area Proposed In Vivo Model Key Outcome Measures Justification
Anti-inflammatory Activity Lipopolysaccharide (LPS)-induced systemic inflammation in miceMeasurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum; Histopathological analysis of lung and liver tissue.Phenolic compounds often exhibit anti-inflammatory properties. This model is a standard for screening anti-inflammatory agents.
Neuroprotection Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in ratsInfarct volume measurement; Neurological deficit scoring; Assessment of oxidative stress markers in brain tissue.The antioxidant potential of phenolic compounds may confer protection against ischemia-reperfusion injury in the brain.
Metabolic Disease High-fat diet-induced obesity and insulin (B600854) resistance in miceGlucose tolerance tests; Insulin tolerance tests; Measurement of serum lipid profiles; Histological analysis of liver for steatosis.Many natural phenols have demonstrated beneficial effects on metabolic parameters.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the aforementioned experimental designs.

Protocol 1: Evaluation of Anti-inflammatory Activity

Objective: To assess the potential of this compound to mitigate systemic inflammation.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Methodology:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into four groups (n=8 per group):

    • Vehicle Control (Saline)

    • LPS Control (1 mg/kg)

    • This compound (Dose 1) + LPS

    • This compound (Dose 2) + LPS

  • Treatment: Administer this compound or vehicle via oral gavage one hour prior to LPS challenge.

  • Induction of Inflammation: Administer LPS (1 mg/kg) via intraperitoneal (IP) injection.

  • Sample Collection: Six hours post-LPS injection, collect blood via cardiac puncture and euthanize the animals.

  • Analysis:

    • Measure serum cytokine levels using ELISA.

    • Collect lung and liver tissues for histopathological examination (H&E staining).

G cluster_0 Pre-treatment Phase cluster_1 Experimental Phase cluster_2 Analysis Phase Acclimatization Acclimatization of Mice Grouping Grouping of Mice (n=8) Acclimatization->Grouping 1 week Treatment Oral Gavage: - Vehicle - Compound Grouping->Treatment Randomization Induction IP Injection of LPS (1 mg/kg) Treatment->Induction 1 hour Sample_Collection Blood and Tissue Collection Induction->Sample_Collection 6 hours Analysis ELISA and Histopathology Sample_Collection->Analysis

Workflow for Anti-inflammatory Study
Protocol 2: Assessment of Neuroprotective Effects

Objective: To determine if this compound can protect against cerebral ischemic injury.

Animal Model: Male Sprague-Dawley rats, 250-300g.

Methodology:

  • Acclimatization: House rats in a controlled environment for one week.

  • Grouping: Assign rats to:

    • Sham-operated

    • Vehicle + MCAO

    • This compound + MCAO

  • Treatment: Administer the compound or vehicle intravenously 30 minutes before MCAO.

  • Surgical Procedure (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO.

  • Infarct Volume Measurement: At 24 hours, euthanize the rats, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to determine infarct volume.

G Start Start: Acclimatized Rats Grouping Random Group Assignment Start->Grouping Treatment IV Administration: Vehicle or Compound Grouping->Treatment MCAO Middle Cerebral Artery Occlusion (90 minutes) Treatment->MCAO 30 mins prior Reperfusion Reperfusion MCAO->Reperfusion Neuro_Scoring Neurological Deficit Scoring (24 hours post-MCAO) Reperfusion->Neuro_Scoring Euthanasia Euthanasia and Brain Collection Neuro_Scoring->Euthanasia TTC_Staining TTC Staining and Infarct Volume Analysis Euthanasia->TTC_Staining End End: Data Analysis TTC_Staining->End

Workflow for Neuroprotection Study

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are unknown, it is plausible that it could interact with pathways commonly affected by phenolic compounds. For instance, in an inflammatory context, it might inhibit the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates Compound This compound Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Hypothetical NF-κB Pathway Inhibition

Conclusion

The provided application notes and protocols serve as a foundational guide for initiating in vivo research on this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and to conduct preliminary in vitro studies to establish effective dose ranges and confirm biological activity before proceeding with animal studies. As more data becomes available, these protocols can be further refined to optimize the investigation of this promising natural compound.

References

Application Notes and Protocols for 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. The information is intended to guide researchers in preparing this compound for various experimental applications, from in vitro biological assays to in vivo studies.

Compound Information

  • IUPAC Name: [(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

  • CAS Number: 1014974-98-1

  • Molecular Formula: C₂₉H₃₈O₁₇

  • Molecular Weight: 658.60 g/mol

  • Appearance: Powder[1]

  • Storage: For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment.

Solubility Profile

This compound is a lipophilic compound with limited aqueous solubility. It is soluble in a range of organic solvents.

Qualitative Solubility:

  • Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2].

Quantitative Data for Stock Solution Preparation:

The following table provides the required volume of solvent to prepare stock solutions of this compound at various concentrations. This data is based on the molecular weight of 658.60 g/mol .

Desired Concentration1 mg 5 mg 10 mg 20 mg 25 mg
1 mM 1.5184 mL7.5919 mL15.1837 mL30.3674 mL37.9593 mL
5 mM 0.3037 mL1.5184 mL3.0367 mL6.0735 mL7.5919 mL
10 mM 0.1518 mL0.7592 mL1.5184 mL3.0367 mL3.7959 mL
50 mM 0.0304 mL0.1518 mL0.3037 mL0.6073 mL0.7592 mL
100 mM 0.0152 mL0.0759 mL0.1518 mL0.3037 mL0.3796 mL

Experimental Protocols

Protocol for Preparing Stock Solutions for In Vitro Assays

This protocol is designed for preparing a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro experiments such as cell-based assays or enzyme inhibition studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound. Due to its fine powder form, it is advisable to weigh it in a fume hood or a ventilated enclosure.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (e.g., 37°C for 10-15 minutes) can also be applied, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (1-2 weeks), store at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Workflow for Preparing In Vitro Stock Solutions:

G cluster_post_dissolution start Start: this compound (Powder) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol troubleshoot Gentle Warming (37°C) or Further Sonication dissolve->troubleshoot If needed precipitate Precipitate Present check_sol->precipitate No clear_sol Clear Solution check_sol->clear_sol Yes sterile_filter Sterile Filter (Optional) check_sol->sterile_filter troubleshoot->dissolve aliquot Aliquot into Vials sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Dilution in Aqueous Buffer store->end

Caption: Workflow for preparing DMSO stock solutions.

Protocol for Preparing Working Solutions for In Vivo Studies

For in vivo applications, it is often necessary to prepare a formulation that is well-tolerated and maintains the compound in solution upon administration. The following protocol describes a common co-solvent formulation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dilution:

    • To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300.

    • Add Tween-80 and mix thoroughly.

    • Finally, add the saline to the mixture and vortex until a clear and homogenous solution is formed.

  • Final Concentration: The final concentration of this compound in the working solution will depend on the initial stock concentration and the dilution factor. Ensure the final DMSO concentration is within a tolerable range for the animal model.

  • Administration: The prepared solution should be used immediately. If any precipitation is observed, gentle warming and vortexing may be used to redissolve the compound.

Potential Signaling Pathway Involvement

Extracts from Gardenia sootepensis, the natural source of this compound, have been shown to possess anti-inflammatory properties. Specifically, other compounds isolated from this plant, such as triterpenes, have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Erk1/2 (Extracellular signal-regulated kinase 1/2) signaling pathways[3][4]. These pathways are critical regulators of inflammation and cell proliferation.

Hypothesized Signaling Pathway Inhibition:

G cluster_nfkb NF-κB Pathway cluster_erk Erk1/2 Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Ras Ras Stimulus->Ras Compound This compound Compound->IKK MEK MEK1/2 Compound->MEK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active activated Nucleus_NFkB NF-κB Translocation to Nucleus NFkB_active->Nucleus_NFkB Gene_NFkB Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus_NFkB->Gene_NFkB Raf Raf Ras->Raf Raf->MEK Erk Erk1/2 MEK->Erk phosphorylates Nucleus_Erk Erk1/2 Translocation to Nucleus Erk->Nucleus_Erk Gene_Erk Cell Proliferation & Inflammatory Genes Nucleus_Erk->Gene_Erk

Caption: Potential inhibition of NF-κB and Erk1/2 pathways.

Safety and Handling

  • Handling: Handle this compound in a well-ventilated area[5]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Disclaimer: This information is for research use only and is not intended for human or veterinary use. The safety and toxicity of this compound have not been fully elucidated. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols: 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document addresses the current scientific understanding of the mechanism of action for the natural product 5''-O-Syringoylkelampayoside A. Following a comprehensive review of available scientific literature, it is evident that detailed mechanistic studies on this specific compound have not been published. This compound is a phenolic compound that can be isolated from the herb Gardenia sootepensis[1]. Its chemical formula is C29H38O17 and its CAS number is 1014974-98-1[1].

While research on this compound is limited, studies on a closely related parent compound, Kelampayoside A, offer some insights into potential biological activities. Kelampayoside A, a flavonoid derived from plants such as Syzygium myrtifolium, has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities against cancer cells[2]. These properties suggest that Kelampayoside A and its derivatives could be valuable candidates for drug discovery and development, particularly in targeting inflammation-related disorders and oxidative stress-related diseases[2].

Due to the absence of specific data for this compound, this document will present a generalized framework for investigating its mechanism of action, based on the known activities of the related compound Kelampayoside A. The following sections provide hypothetical experimental protocols and potential signaling pathways that could be explored.

Hypothetical Signaling Pathways for Investigation

Given the anti-inflammatory and anti-cancer properties observed in the parent compound Kelampayoside A, several key signaling pathways would be logical starting points for investigating the mechanism of action of this compound.

2.1. NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects act by inhibiting this pathway. A potential mechanism for this compound could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) Nucleus->Genes activates Compound 5''-O-Syringoyl- kelampayoside A Compound->IKK inhibits?

Hypothetical Inhibition of the NF-κB Pathway.

2.2. MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell growth, differentiation, and apoptosis. The cytotoxic effects of related compounds suggest that this compound might modulate these pathways to induce apoptosis in cancer cells, potentially through the activation of JNK and p38 and the inhibition of the pro-survival ERK pathway.

MAPK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 MKK36 MKK3/6 Stress->MKK36 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Cell Proliferation & Survival ERK12->Proliferation JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK36->p38 p38->Apoptosis Compound 5''-O-Syringoyl- kelampayoside A Compound->ERK12 modulates? Compound->JNK modulates? Compound->p38 modulates?

Potential Modulation of MAPK Signaling Pathways.

Proposed Experimental Protocols

The following protocols are suggested as a starting point for elucidating the mechanism of action of this compound.

3.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., cancer cell lines, immune cells).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or WST-1 assay.

    • Measure absorbance at the appropriate wavelength and calculate the IC50 value.

3.2. Western Blot Analysis of Signaling Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Methodology:

    • Treat cells with this compound at the determined IC50 concentration for various time points.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of proteins such as IκBα, p65, ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

3.3. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the effect of this compound on the mRNA expression of target genes.

  • Methodology:

    • Treat cells with this compound.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers for genes of interest (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine relative gene expression.

Data Presentation

As no quantitative data is currently available for this compound, the following tables are presented as templates for organizing future experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line IC50 (µM) after 24h IC50 (µM) after 48h IC50 (µM) after 72h
e.g., MCF-7 Data to be determined Data to be determined Data to be determined
e.g., RAW 264.7 Data to be determined Data to be determined Data to be determined

| e.g., A549 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Protein Expression/Phosphorylation

Target Protein Treatment Group Fold Change vs. Control
p-IκBα/IκBα e.g., 10 µM Compound Data to be determined
p-p65/p65 e.g., 10 µM Compound Data to be determined
p-ERK/ERK e.g., 10 µM Compound Data to be determined

| p-JNK/JNK | e.g., 10 µM Compound | Data to be determined |

Conclusion and Future Directions

There is currently a significant gap in the scientific literature regarding the mechanism of action of this compound. The information available on the related compound, Kelampayoside A, suggests that it may possess valuable anti-inflammatory and anti-cancer properties. The proposed experimental framework in this document provides a logical and structured approach for future research to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies are essential to unlock its potential therapeutic applications.

References

Potential therapeutic applications of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 5''-O-Syringoylkelampayoside A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of this compound is not currently available in peer-reviewed literature. The following application notes and protocols are based on the therapeutic potential inferred from its chemical structure and the known biological activities of its source plant, Gardenia sootepensis, and related compounds. These are intended to serve as a guide for future research.

Potential Therapeutic Applications

This compound is a phenolic compound isolated from Gardenia sootepensis. Based on its structural features, particularly the presence of a syringoyl moiety, and the bioactivities of other metabolites from Gardenia sootepensis, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory: The syringoyl group is a known antioxidant and anti-inflammatory pharmacophore. Compounds from Gardenia sootepensis have been shown to inhibit nitric oxide (NO) production and TNF-α-induced NF-κB activity.[1] Therefore, this compound may have potential in treating inflammatory disorders such as arthritis, inflammatory bowel disease, and dermatitis.

  • Anticancer: Ethyl acetate (B1210297) extracts from the leaves and twigs of Gardenia sootepensis have demonstrated cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound could be investigated for its potential as a cytotoxic or cytostatic agent in oncology.

  • Antioxidant: Phenolic compounds, including those with syringol moieties, are recognized for their ability to scavenge free radicals.[4] This property suggests potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

The following tables are templates for researchers to populate with experimental data for this compound.

Table 1: In Vitro Antioxidant Activity

AssayTest Compound/ControlIC50 (µM)
DPPH Radical ScavengingThis compoundData to be determined
Ascorbic Acid (Control)Data to be determined
ABTS Radical ScavengingThis compoundData to be determined
Trolox (Control)Data to be determined

Table 2: In Vitro Cytotoxicity Data

Cell LineTest Compound/ControlIC50 (µM)
MCF-7 (Breast Cancer)This compoundData to be determined
Doxorubicin (Control)Data to be determined
A549 (Lung Cancer)This compoundData to be determined
Doxorubicin (Control)Data to be determined
HCT116 (Colon Cancer)This compoundData to be determined
Doxorubicin (Control)Data to be determined

Table 3: In Vitro Anti-inflammatory Activity

AssayCell LineTest Compound/ControlIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7This compoundData to be determined
Dexamethasone (Control)Data to be determined
TNF-α Secretion InhibitionTHP-1This compoundData to be determined
Dexamethasone (Control)Data to be determined

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample or control dilutions to the respective wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that inhibits 50% of the DPPH radicals.

In Vitro Cytotoxicity: MTT Assay

This protocol determines the effect of this compound on the viability of cancer cells.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations of Potential Mechanisms

Hypothetical Workflow for Evaluating Therapeutic Potential

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Isolation Compound Isolation Antioxidant Assays Antioxidant Assays Compound Isolation->Antioxidant Assays DPPH, ABTS Cytotoxicity Assays Cytotoxicity Assays Compound Isolation->Cytotoxicity Assays MTT vs. Cancer Lines Anti-inflammatory Assays Anti-inflammatory Assays Compound Isolation->Anti-inflammatory Assays NO, Cytokine Inhibition Western Blot Western Blot Cytotoxicity Assays->Western Blot Anti-inflammatory Assays->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis qPCR qPCR qPCR->Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies

Caption: Workflow for investigating the therapeutic potential of this compound.

Postulated Anti-inflammatory Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes (TNF-α, iNOS) Inflammatory Genes (TNF-α, iNOS) Nucleus->Inflammatory Genes (TNF-α, iNOS) Transcription 5-SKA 5''-O-Syringoyl- kelampayoside A 5-SKA->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Postulated Pro-Apoptotic Signaling Pathway Activation

5-SKA 5''-O-Syringoyl- kelampayoside A ROS ROS Generation 5-SKA->ROS MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway Activates Bax Bax MAPK_pathway->Bax Upregulates Bcl-2 Bcl-2 MAPK_pathway->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl-2->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical activation of intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Throughput Screening of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic glycoside natural product. Compounds of this class, particularly those derived from the Grewia species, have garnered significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][5] Related compounds, such as Kelampayoside A, have demonstrated noteworthy anti-inflammatory, antioxidant, and cytotoxic properties.[6] This suggests that this compound may also modulate key signaling pathways implicated in disease.

These application notes provide a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns. The protocols detailed below are designed for the discovery of novel modulators of inflammatory and cell survival pathways, with a specific focus on the NF-κB signaling cascade—a pivotal regulator of cellular processes whose dysregulation is linked to cancer and inflammatory diseases.

Principle of the Screening Assay

The proposed high-throughput screening strategy employs a two-tiered approach: a primary cell-based assay to identify compounds that inhibit NF-κB signaling, followed by a secondary biochemical assay to confirm the mechanism of action.

  • Primary Screen: A cell-based reporter gene assay will be used. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., Tumor Necrosis Factor-alpha, TNF-α) leads to the expression of the reporter protein. Inhibitors of the pathway, such as this compound, will prevent reporter gene expression, resulting in a measurable decrease in the signal.

  • Secondary Screen: A cell-free enzymatic assay will be used to determine if the inhibitory activity observed in the primary screen is due to direct inhibition of a key kinase in the NF-κB pathway, such as the IκB Kinase (IKK) complex. This helps to elucidate the specific molecular target of the compound.

Materials and Reagents

Compound Information:

ParameterDetails
Compound Name This compound
CAS Number 1014974-98-1
Molecular Formula C₂₉H₃₈O₁₅
Molecular Weight 626.6 g/mol
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Purity >98%
Storage Store at -20°C

Reagents and Equipment:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • IKKβ enzyme (recombinant)

  • IKK substrate peptide (e.g., IκBα peptide)

  • ATP

  • Kinase-Glo® Max Assay Kit

  • 384-well white, clear-bottom assay plates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Experimental Protocols

Primary High-Throughput Screening: NF-κB Reporter Gene Assay

This protocol is designed for a 384-well plate format.

1. Cell Preparation:

  • Culture HEK293T-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 2% FBS) to a final concentration of 2 x 10⁵ cells/mL.

2. Compound Plating:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the compound stock in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 100 nM).
  • Using an automated liquid handler, dispense 100 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
  • For control wells, dispense 100 nL of DMSO (negative control) and 100 nL of a known NF-κB inhibitor (positive control, e.g., Bay 11-7082).

3. Cell Seeding and Stimulation:

  • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the compound-containing plate.
  • Incubate the plate at 37°C for 1 hour to allow for compound pre-incubation.
  • Prepare a solution of TNF-α in assay medium at a 2X concentration (e.g., 20 ng/mL).
  • Add 25 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 25 µL of assay medium). The final TNF-α concentration should be at its EC₉₀.

4. Incubation and Signal Detection:

  • Incubate the plate at 37°C for 6 hours.
  • Equilibrate the plate to room temperature for 10 minutes.
  • Add 25 µL of Luciferase Assay Reagent to each well.
  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
  • Measure the luminescence signal using a plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
  • Determine the IC₅₀ value for this compound by fitting the dose-response data to a four-parameter logistic equation.
  • Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.

Secondary High-Throughput Screening: IKKβ Enzymatic Assay

This protocol is also designed for a 384-well plate format.

1. Reagent Preparation:

  • Prepare the IKKβ enzyme and substrate peptide in kinase assay buffer.
  • Prepare ATP in kinase assay buffer at a 2X concentration (e.g., 20 µM).

2. Compound Plating:

  • As in the primary assay, dispense 100 nL of serially diluted this compound or control compounds into a 384-well plate.

3. Enzymatic Reaction:

  • Add 5 µL of the IKKβ enzyme solution to each well.
  • Add 5 µL of the IKK substrate peptide solution to each well.
  • Incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
  • Incubate the reaction at 30°C for 60 minutes.

4. Signal Detection:

  • Add 20 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP.
  • Incubate for 10 minutes at room temperature.
  • Measure the luminescence signal. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

5. Data Analysis:

  • Calculate the percent inhibition of IKKβ activity for each compound concentration.
  • Determine the IC₅₀ value for this compound.

Data Presentation

Table 1: Representative HTS Data for this compound

Assay TypeTargetParameterValue
Primary Screen NF-κB PathwayIC₅₀5.2 µM
Z'-Factor0.78
Secondary Screen IKKβ EnzymeIC₅₀12.8 µM
Z'-Factor0.85
Cytotoxicity Assay Cell ViabilityCC₅₀> 100 µM

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Gene Target Gene Expression (Inflammation, Survival) DNA->Gene

Caption: Hypothetical NF-κB signaling pathway and proposed point of inhibition.

G cluster_workflow High-Throughput Screening Workflow start Start: Compound Library (Including this compound) primary_screen Primary Screen: Cell-Based NF-κB Reporter Assay start->primary_screen primary_hits Identify Primary Hits (Inhibition of NF-κB) primary_screen->primary_hits secondary_screen Secondary Screen: Biochemical IKKβ Kinase Assay primary_hits->secondary_screen Active Compounds end Lead Compound for Further Studies primary_hits->end Inactive/Toxic Compounds confirmed_hits Confirmed Hits (Direct IKKβ Inhibition) secondary_screen->confirmed_hits dose_response Dose-Response & IC₅₀ Determination confirmed_hits->dose_response Confirmed Actives dose_response->end

Caption: Experimental workflow for HTS of this compound.

References

5''-O-Syringoylkelampayoside A: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic compound that can be sourced from the herbs of Gardenia sootepensis.[1][2] This document provides an overview of its potential research applications and detailed protocols for in vitro studies. While specific biological data for this compound is limited in publicly available literature, its structural class suggests potential anti-inflammatory properties. The following protocols are based on established methodologies for evaluating the anti-inflammatory effects of natural products.

Potential Research Applications

Based on the activities of structurally related phenolic compounds and lignans (B1203133), this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. A primary area of investigation is the inhibition of nitric oxide (NO) production in inflammatory models.[3][4][5][6][7]

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which can be evaluated using various in vitro assays.

  • Enzyme Inhibition: Certain natural products can act as inhibitors of enzymes involved in disease processes.

Suppliers

For research purposes, this compound (CAS No. 1014974-98-1) can be purchased from various chemical suppliers. It is typically supplied as a powder for research use only.[1][8]

Table 1: Representative Suppliers of this compound

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Provides natural products for research.[1]
LookChem--INVALID-LINK--Lists multiple suppliers and manufacturers.[8]
BioCrick--INVALID-LINK--Specializes in high-purity natural products for research.
Pharmaffiliates--INVALID-LINK--Offers a range of chemical standards.
ALB Technology--INVALID-LINK--Supplies reference standards for research.
BTL Biotechno Labs--INVALID-LINK--Indian supplier of life science research products.
Clinivex--INVALID-LINK--Supplier of high-quality reference standards.

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Experimental Protocols

The following protocols describe in vitro assays to investigate the potential anti-inflammatory activity of this compound.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.[3][4][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.

  • Inflammation Induction: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability should be assessed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Analysis:

Calculate the percentage of NO inhibition using the following formula:

% Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

Table 2: Hypothetical Data for NO Inhibition by this compound

Concentration (µM)% NO Inhibition% Cell Viability
115.2 ± 2.198.5 ± 1.5
535.8 ± 3.597.2 ± 2.3
1058.1 ± 4.295.8 ± 3.1
2575.4 ± 5.193.4 ± 4.0
5088.9 ± 3.889.1 ± 4.5

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathway and Workflow Diagrams

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may inhibit inflammation. It is hypothesized that the compound interferes with the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS).

G Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound 5''-O-Syringoyl- kelampayoside A Compound->IKK inhibits? Compound->NFkB_nucleus inhibits?

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow for In Vitro NO Inhibition Assay

This diagram outlines the key steps of the experimental protocol for determining the nitric oxide inhibitory activity of this compound.

G Experimental Workflow for NO Inhibition Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (cell adherence) seed_cells->adhere treat Pre-treat with This compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess Assay on supernatant incubate->griess mtt Perform MTT Assay on remaining cells incubate->mtt analyze Analyze Data (% NO inhibition, % viability) griess->analyze mtt->analyze end End analyze->end

Caption: Workflow for in vitro nitric oxide inhibition assay.

References

Troubleshooting & Optimization

5''-O-Syringoylkelampayoside A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5''-O-Syringoylkelampayoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly in aqueous solutions required for many biological assays. This guide provides a systematic approach to addressing these issues.

Summary of Solvent Compatibility

The following table summarizes the known solubility of this compound in various organic solvents.[1] Note that specific quantitative data is limited, and these solvents are primarily suitable for creating concentrated stock solutions that can be further diluted in aqueous media.

SolventSolubilityRecommended Starting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble10-50 mMA common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
AcetoneSoluble10-50 mMCan be used for stock solutions. Evaporates quickly.
ChloroformSoluble10-50 mMPrimarily used for chemical analysis and extraction, less common for biological assays due to its toxicity.
Dichloromethane (DCM)Soluble10-50 mMSimilar to chloroform, mainly for organic chemistry applications.
Ethyl AcetateSoluble10-50 mMA less polar solvent, useful for certain extraction and purification steps.
WaterNo data available[2]Not recommended for direct dissolutionAs a flavonoid glycoside, some aqueous solubility might be expected, but it is likely low.[3]
Ethanol/MethanolLikely soluble1-10 mMAlcohols and alcohol-water mixtures are often used to dissolve flavonoid glycosides.[3]
Experimental Workflow for Solubilization

If you are experiencing solubility issues with this compound, follow this workflow to systematically find a suitable solvent system for your experiment.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Advanced Solubilization Techniques cluster_3 Outcome start Start with desired aqueous buffer dissolve_aq Attempt to dissolve this compound start->dissolve_aq observe_aq Observe for precipitation or cloudiness dissolve_aq->observe_aq stock_dmso Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) observe_aq->stock_dmso If insoluble dilute Serially dilute the stock solution into the final aqueous buffer stock_dmso->dilute observe_dil Check for precipitation at each dilution step dilute->observe_dil ultrasound Apply sonication to aid dissolution dilute->ultrasound warm Gently warm the solution (e.g., to 37°C) dilute->warm cosolvent Use a co-solvent system (e.g., ethanol/water) observe_dil->cosolvent If precipitation occurs success Soluble solution achieved for the experiment observe_dil->success If soluble ph_adjust Adjust the pH of the buffer (basic pH may improve solubility of phenols) cosolvent->ph_adjust cosolvent->success cyclodextrin Utilize solubility enhancers like cyclodextrins ph_adjust->cyclodextrin ph_adjust->success cyclodextrin->success fail If precipitation persists, reconsider the experimental design or compound concentration cyclodextrin->fail

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for compounds like this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] You can then dilute this stock solution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO) to avoid affecting your experimental results.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What are my options?

A2: This indicates that the aqueous solubility limit has been exceeded. You can try the following:

  • Lower the final concentration: Your target concentration may be too high for its aqueous solubility.

  • Use sonication: Applying ultrasonic energy can help to break up aggregates and improve dissolution.

  • Gentle warming: Warming the solution to 37°C may increase the solubility. However, be mindful of the compound's stability at higher temperatures.

  • Co-solvents: Try using a mixture of solvents, such as an ethanol/water or DMSO/water system. Flavonoid glycosides can be more soluble in alcohol-water mixtures.[3]

  • pH adjustment: As a phenolic compound, the solubility of this compound may increase at a higher pH.[4] You could try adjusting the pH of your buffer, but ensure the new pH is compatible with your experimental system.

Q3: Are there any advanced methods to improve the aqueous solubility of this compound for in vivo studies?

A3: Yes, for more significant solubility enhancement, especially for in vivo applications, several formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates.[6][7]

  • Nanoparticle Formulations: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility and bioavailability.[8]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may lead to a faster dissolution rate.[6][9]

Experimental Protocol: Solubility Assessment Using a Co-solvent System

This protocol outlines a general method for determining a suitable co-solvent system for this compound.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve 5-10 mg of this compound in 1 mL of 100% DMSO to create a concentrated stock solution.

  • Prepare a Range of Co-solvent Mixtures:

    • In separate tubes, prepare a series of co-solvent mixtures. For example, create 1 mL aliquots of Ethanol:Water at ratios of 90:10, 70:30, 50:50, and 30:70.

  • Test Solubility in Co-solvent Mixtures:

    • Add a small, precise amount of the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration.

    • Vortex each tube thoroughly.

    • Visually inspect for any signs of precipitation or cloudiness immediately and after a set period (e.g., 30 minutes).

  • Determine the Optimal Co-solvent Ratio:

    • The optimal co-solvent ratio will be the one with the highest proportion of water that keeps the compound fully dissolved at your target concentration.

Hypothetical Signaling Pathway for Investigation

While the specific biological activities of this compound are not extensively documented, as a phenolic and flavonoid-like compound, it may be investigated for its potential to modulate oxidative stress pathways. The following diagram illustrates a hypothetical signaling pathway that could be a target for this compound.

G compound This compound nrf2_keap1 Nrf2-Keap1 Complex compound->nrf2_keap1 May promote dissociation ros Reactive Oxygen Species (ROS) ros->nrf2_keap1 Oxidative stress nrf2 Nrf2 nrf2_keap1->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces transcription of antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: A hypothetical Nrf2-mediated antioxidant signaling pathway that could be investigated with this compound.

References

Technical Support Center: Purification of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5''-O-Syringoylkelampayoside A from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a phenolic glycoside. It has been isolated from the herbs of Gardenia sootepensis[1][2][3].

Q2: What are the general solubility properties of this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. This information is crucial for selecting appropriate solvents for extraction and chromatography.

Q3: What is the general strategy for purifying this compound from a crude extract?

A3: A common strategy involves a multi-step approach:

  • Solvent Extraction: Initial extraction from the plant material using a suitable organic solvent.

  • Macroporous Resin Chromatography: A preliminary purification and enrichment step to remove highly polar or non-polar impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatography step to isolate the target compound to a high degree of purity.

Q4: How do I choose the right macroporous resin for the initial purification step?

A4: The choice of macroporous resin depends on the polarity of the target compound. For polar glycosides like this compound, moderately polar or polar resins are often effective. The selection should be based on a balance between good adsorption of the target compound and the ability to desorb it with a reasonable concentration of a safe solvent like ethanol (B145695). It is advisable to screen a few different resins to find the one with the best performance for your specific extract.

Q5: Are there any concerns about the stability of this compound during purification?

A5: this compound contains a syringoyl ester linkage. Ester bonds can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is advisable to maintain a neutral or mildly acidic pH during the extraction and purification process to prevent degradation of the target molecule.

Experimental Protocols

Preparation of Crude Extract
  • Plant Material Preparation: Air-dry the leaves and stems of Gardenia sootepensis and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction with 95% methanol (B129727) for 6-8 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Macroporous Resin Chromatography (Enrichment Step)
  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., D101, XAD7HP).

    • Pre-treat the resin by washing sequentially with ethanol and then water to remove any preservatives or impurities.

  • Column Packing and Equilibration:

    • Pack a glass column with the pre-treated resin.

    • Equilibrate the column by passing deionized water through it until the effluent is clear.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase (water).

    • Load the dissolved extract onto the top of the resin bed.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Fraction Pooling and Concentration:

    • Pool the fractions rich in the target compound.

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol.

Preparative HPLC (Final Purification)
  • Sample Preparation:

    • Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase for HPLC.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable for the separation of phenolic glycosides.

    • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Flow Rate: Adjust the flow rate based on the column dimensions.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Purity Analysis and Confirmation:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available standards and their corresponding data can be used for comparison[3].

Data Presentation

Table 1: Macroporous Resin Chromatography Parameters

ParameterRecommended Value/RangeNotes
Resin Type D101, XAD7HP, or similarSelection should be based on preliminary screening.
Column Dimensions Dependent on the amount of crude extractMaintain a bed height to diameter ratio of 5:1 to 10:1.
Sample Loading Concentration 1-5 mg of crude extract per mL of resinAvoid overloading the column.
Wash Solvent Deionized WaterTo remove highly polar impurities.
Elution Solvents Stepwise gradient of Ethanol in Water (e.g., 20%, 40%, 60%, 80%)The optimal ethanol concentration for elution should be determined empirically.
Flow Rate 1-3 bed volumes per hourSlower flow rates can improve resolution.

Table 2: Preparative HPLC Parameters

ParameterRecommended Value/RangeNotes
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)The dimensions will depend on the sample load.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to improve peak shape for phenolic compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidGradient elution is typically required.
Gradient Program Example: 10-60% B over 40 minutesThe gradient should be optimized for the best separation.
Flow Rate 2-5 mL/minDependent on column dimensions and particle size.
Injection Volume Dependent on sample concentration and column sizeAvoid overloading the column.
Detection Wavelength 254 nm or 280 nmSelect a wavelength of maximum absorbance for the target compound.

Troubleshooting Guide

Issue: Low Yield of this compound after Macroporous Resin Chromatography

Possible Cause Troubleshooting Step
Incomplete Adsorption - Ensure the sample is loaded in a low concentration of organic solvent (ideally just water).- The chosen resin may not be optimal; screen other resins with different polarities.
Incomplete Elution - Increase the concentration of ethanol in the elution solvent.- Try a different organic solvent for elution (e.g., methanol).- Increase the volume of the elution solvent.
Degradation of the Compound - Check the pH of the solutions used; maintain a neutral or slightly acidic pH.- Avoid prolonged exposure to high temperatures.

Issue: Poor Peak Shape or Resolution in Preparative HPLC

Possible Cause Troubleshooting Step
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase - Optimize the gradient profile (e.g., make it shallower).- Adjust the pH of the mobile phase by adding a small amount of acid (e.g., formic acid, acetic acid).- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Column Contamination or Degradation - Wash the column with a strong solvent (e.g., isopropanol, dichloromethane) as recommended by the manufacturer.- If the problem persists, the column may need to be replaced.
Sample Solubility Issues - Ensure the sample is fully dissolved in the initial mobile phase before injection.

Visualizations

experimental_workflow start Start: Crude Extract of Gardenia sootepensis mrc Macroporous Resin Chromatography start->mrc Enrichment hplc Preparative HPLC mrc->hplc Enriched Fraction impurities1 Highly Polar/Non-Polar Impurities mrc->impurities1 analysis Purity Analysis & Structural Confirmation hplc->analysis Collected Fraction impurities2 Other Co-eluting Compounds hplc->impurities2 end_product Purified this compound analysis->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_mrc Review Macroporous Resin Step start->check_mrc check_hplc Review Preparative HPLC Step start->check_hplc check_stability Consider Compound Stability start->check_stability optimize_mrc Optimize Resin Choice, Loading, or Elution check_mrc->optimize_mrc optimize_hplc Optimize Mobile Phase, Gradient, or Loading check_hplc->optimize_hplc adjust_conditions Adjust pH and Temperature check_stability->adjust_conditions

References

Technical Support Center: Analysis of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5''-O-Syringoylkelampayoside A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is classified as a phenol. It has a molecular formula of C29H38O and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Commercially available standards typically have a purity of greater than 98%.[1]

Q2: What is a good starting point for HPLC conditions for this compound analysis?

A2: For flavonoid glycosides like this compound, a reversed-phase HPLC method is a common and effective approach. A C18 column is a good initial choice.[2] A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid, is a robust starting point.[2][3] The formic acid helps to improve peak shape for phenolic compounds.[2]

Q3: My peak for this compound is showing tailing. What can I do to improve the peak shape?

A3: Peak tailing for phenolic compounds can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are several strategies to address this:

  • Mobile Phase pH: Ensure your mobile phase is slightly acidic. The addition of 0.1% formic acid or trifluoroacetic acid can help to suppress the ionization of silanol groups and reduce tailing.[2][3]

  • Column Type: Consider using a base-deactivated column or an end-capped C18 column, which has fewer free silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q4: I am not getting good resolution between my analyte and other components in my sample. How can I improve this?

A4: Improving resolution involves several factors:

  • Optimize the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient provides more time for separation of closely eluting peaks.[4]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

  • Column Particle Size: Using a column with a smaller particle size can increase efficiency and, therefore, resolution. However, this will also increase backpressure.[5]

  • Temperature: Lowering the column temperature can increase retention and may improve resolution, though it will also increase analysis time.[5]

Q5: My analysis time is too long. How can I shorten it without sacrificing too much resolution?

A5: To reduce the analysis time:

  • Increase Flow Rate: A higher flow rate will decrease the run time, but it may also decrease resolution. Finding an optimal balance is key.[4][5]

  • Use a Shorter Column: A shorter column will reduce the analysis time as the analytes have less distance to travel.[3]

  • Steeper Gradient: A steeper gradient at the beginning of the run can elute highly retained compounds faster.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Interaction with active silanol groups on the column.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[2][3] Use a base-deactivated or end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column degradation.Replace the column.
Low Signal Intensity Suboptimal detection wavelength.Determine the UV maximum of this compound and set the detector to that wavelength.
Sample degradation.Use fresh samples and consider light-sensitive vials if the compound is light-labile.[5]
Low sample concentration.Concentrate the sample or increase the injection volume (while monitoring for overload).
Irreproducible Retention Times Leak in the HPLC system.Check for leaks at all fittings and connections.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
High Backpressure Blockage in the system (e.g., clogged frit or guard column).Filter all samples and mobile phases. Replace the guard column or column inlet frit.
High flow rate.Reduce the flow rate.[5]
Mobile phase viscosity.Consider using a less viscous solvent or increasing the column temperature.[6]

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

Time (min)%A%B
09010
205050
251090
301090
319010
409010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific monitoring wavelength based on the UV absorbance maximum of the compound.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.[2]

Visualizations

HPLC_Optimization_Workflow start Start: Initial HPLC Method check_peak Assess Peak Shape & Resolution start->check_peak good_peak Acceptable? check_peak->good_peak adjust_mp Adjust Mobile Phase (e.g., Gradient, pH) good_peak->adjust_mp No final_method Final Optimized Method good_peak->final_method Yes adjust_mp->check_peak adjust_col Change Column (e.g., Stationary Phase) adjust_mp->adjust_col adjust_flow Optimize Flow Rate & Temperature adjust_mp->adjust_flow adjust_col->check_peak adjust_flow->check_peak

Caption: A workflow diagram for optimizing HPLC conditions.

Troubleshooting_Tree problem Identify HPLC Problem peak_shape Poor Peak Shape? problem->peak_shape retention_time Retention Time Issues? problem->retention_time pressure High Backpressure? problem->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If not tailing drifting Drifting RT retention_time->drifting Yes sudden_change Sudden Change in RT retention_time->sudden_change If not drifting high_pressure High Pressure pressure->high_pressure Yes solution_tailing Check Mobile Phase pH Reduce Sample Load tailing->solution_tailing solution_fronting Match Sample Solvent to Mobile Phase fronting->solution_fronting solution_drifting Check for Leaks Use Column Oven drifting->solution_drifting solution_sudden Check Pump & Solvent Composition sudden_change->solution_sudden solution_pressure Filter Sample/Mobile Phase Check for Blockages high_pressure->solution_pressure

Caption: A decision tree for troubleshooting common HPLC issues.

References

Common challenges in working with 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5''-O-Syringoylkelampayoside A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this phenolic glycoside. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a phenolic glycoside. Phenolic glycosides are a class of natural products known for a variety of biological activities. Below is a summary of its known chemical and physical properties.

PropertyData
Molecular Formula C29H38O15
Molecular Weight 626.6 g/mol
Appearance Solid / Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature Recommended at -20°C for long-term stability.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

A2: This is a common challenge as many phenolic compounds have limited aqueous solubility.[2][3][4] The provided data indicates solubility in organic solvents. For aqueous-based assays, a common practice is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium.

Q3: After preparing my working solution in an aqueous buffer, I am observing inconsistent results in my experiments. What could be the cause?

A3: Inconsistent results can often be attributed to the instability of the compound in the experimental medium.[5][6] Phenolic glycosides, particularly those with ester linkages like the syringoyl group in this compound, can be susceptible to hydrolysis under certain conditions.[7][8][9][10][11] The stability can be influenced by the pH and temperature of the solution.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions
  • Question: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I resolve this?

    • Answer:

      • Decrease Final Concentration: The final concentration of the compound in your aqueous buffer may be exceeding its solubility limit. Try performing a dose-response experiment starting with lower concentrations.

      • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. However, a slightly higher (but still non-toxic) DMSO concentration might be necessary to maintain solubility.

      • Use a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration to improve solubility. Note that this is not suitable for cell-based assays.

      • Sonication: Gentle sonication of the solution after dilution may help in dissolving the compound.

Issue 2: Compound Instability and Degradation
  • Question: I suspect my compound is degrading in my cell culture medium during a long-term incubation. How can I check for and mitigate this?

    • Answer:

      • Stability Assessment: To confirm degradation, you can incubate this compound in your cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, analyze the medium using High-Performance Liquid Chromatography (HPLC) to monitor the peak corresponding to the intact compound. A decrease in peak area over time would indicate degradation.

      • pH and Temperature Control: Be mindful of the pH of your experimental solutions, as ester hydrolysis can be catalyzed by acidic or basic conditions.[7][8][9] Perform your experiments at a consistent and appropriate temperature, as elevated temperatures can accelerate degradation.[12][13]

      • Freshly Prepare Solutions: Always prepare your working solutions fresh from a frozen stock solution immediately before each experiment to minimize the time the compound spends in an aqueous environment where it might be less stable.

      • Control Experiments: Include appropriate controls in your experiments. For example, a "compound in media-only" control (without cells) can help you differentiate between compound degradation and cellular metabolism.

Experimental Protocols

Note: Specific experimental protocols for this compound are not widely published. The following is a representative protocol for a common antioxidant assay, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is often used for phenolic compounds.[14][15][16]

DPPH Radical Scavenging Assay

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) prepared by diluting the stock solution with methanol.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 20 µL of DMSO to 180 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

Experimental Workflow: Troubleshooting Solubility and Stability

experimental_workflow cluster_prep Preparation cluster_observe Observation cluster_troubleshoot_sol Solubility Troubleshooting cluster_experiment Experiment cluster_troubleshoot_stab Stability Troubleshooting A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Working Concentration in Aqueous Buffer/Medium A->B C Precipitation Observed? B->C D Decrease Final Concentration C->D Yes G Perform Assay C->G No D->B E Optimize Cosolvent % E->B F Consider Sonication F->B H Inconsistent Results? G->H I Run Stability Check (HPLC) H->I Yes J Prepare Solutions Freshly I->J K Control pH and Temperature J->K K->G

Caption: Troubleshooting workflow for solubility and stability issues.

Logical Relationship: Factors Affecting Experimental Outcome

logical_relationship cluster_compound Compound Properties cluster_conditions Experimental Conditions Solubility Aqueous Solubility Outcome Reproducible Experimental Results Solubility->Outcome Stability Chemical Stability (Hydrolysis) Stability->Outcome pH pH of Medium pH->Stability Temp Temperature Temp->Stability Time Incubation Time Time->Stability

Caption: Key factors influencing experimental outcomes.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and perform their own validation experiments. As of the last update, the specific mechanism of action for this compound has not been extensively documented in publicly available literature, and therefore, a signaling pathway diagram cannot be provided.

References

Technical Support Center: 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 5''-O-Syringoylkelampayoside A sample shows signs of degradation shortly after being dissolved. What are the likely causes?

A1: Sample degradation upon dissolution can be attributed to several factors, primarily the pH of the solvent, exposure to light, and elevated temperatures. Flavonoid glycosides are susceptible to hydrolysis, which can be accelerated under non-optimal conditions. The ester linkage of the syringoyl group may also be labile.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid form, this compound should be stored in a cool, dark, and dry place. One supplier suggests it is stable under recommended storage conditions[1]. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight, light-protecting vials. Avoid repeated freeze-thaw cycles.

Q3: I am observing multiple peaks in my HPLC analysis of a supposedly pure sample. Could this be due to degradation?

A3: Yes, the appearance of multiple unexpected peaks in your chromatogram is a strong indicator of sample degradation. These peaks likely represent degradation products such as the aglycone, the free syringoyl group, and the sugar moiety resulting from the hydrolysis of the glycosidic and ester bonds.

Q4: How does pH affect the stability of this compound?

A4: The stability of flavonoid glycosides is often pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage. For many flavonoid glycosides, neutral or slightly acidic pH (around 5-7) offers the best stability[2]. It is crucial to control the pH of your experimental buffers.

Q5: Can temperature fluctuations during my experiment lead to degradation of the compound?

A5: Absolutely. Elevated temperatures can significantly increase the rate of degradation of flavonoid glycosides[2][3]. It is important to maintain consistent and cool temperatures throughout your experimental procedures, including sample preparation, extraction, and analysis, unless the experimental design requires elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound during extraction High temperature during extraction process.Use extraction methods that do not require high heat. If heating is necessary, minimize the duration and temperature.
Inappropriate solvent pH.Buffer the extraction solvent to a pH known to be optimal for flavonoid glycoside stability (typically slightly acidic to neutral).
Inconsistent results between experimental replicates Degradation due to light exposure.Protect samples from light at all stages by using amber vials or covering glassware with aluminum foil.
Oxygen-mediated degradation.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Formation of precipitates in stored solutions Poor solubility or aggregation at low temperatures.Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. Confirm the precipitate is not a result of degradation by re-analyzing the sample.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using HPLC

This protocol provides a framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, as suggested by suppliers[4]).

  • Preparation of Test Solutions:

    • Dilute the stock solution into a series of buffered aqueous solutions with varying pH values (e.g., pH 3, 5, 7, 9).

    • Aliquots of these solutions will be subjected to different experimental conditions.

  • Incubation Conditions:

    • Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: Protect one set of samples from light while exposing another set to a controlled light source.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition.

    • Immediately quench any potential degradation by adding a suitable quenching agent or by freezing at -80°C.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining against time for each condition to determine the degradation kinetics.

Data Presentation

The following table illustrates the expected trends in the degradation of a flavonoid glycoside like this compound under different conditions. The values are hypothetical and should be determined experimentally.

Condition pH Temperature (°C) % Compound Remaining after 24h (Hypothetical)
Control 7498%
Acidic 32575%
Neutral 72590%
Alkaline 92560%
Elevated Temp. 73770%

Visualizations

Diagrams

compound This compound hydrolysis1 Hydrolysis of Ester Bond compound->hydrolysis1 pH, Temp hydrolysis2 Hydrolysis of Glycosidic Bond compound->hydrolysis2 pH, Temp product1 Kelampayoside A hydrolysis1->product1 product2 Syringic Acid hydrolysis1->product2 product3 Aglycone hydrolysis2->product3 product4 Sugar Moiety hydrolysis2->product4

Caption: Hypothetical degradation pathways of this compound.

start Start: Pure Compound prepare Prepare Stock Solution (e.g., in DMSO) start->prepare aliquot Aliquot into Test Buffers (Varying pH) prepare->aliquot incubate Incubate under Test Conditions (Temp, Light) aliquot->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for stability testing.

issue Issue: Unexpected HPLC Peaks check_storage Check Storage Conditions (Temp, Light, Age) issue->check_storage Start Here check_solvent Check Solvent/Buffer pH check_storage->check_solvent Proper action_storage Action: Use Fresh Sample, Store Properly check_storage->action_storage Improper check_temp Review Experimental Temperature check_solvent->check_temp Correct action_solvent Action: Adjust pH, Use Fresh Buffer check_solvent->action_solvent Incorrect action_temp Action: Maintain Cold Chain, Control Temp check_temp->action_temp Uncontrolled resolve Problem Resolved action_storage->resolve action_solvent->resolve action_temp->resolve

References

Technical Support Center: Isolation of 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 5''-O-Syringoylkelampayoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a phenolic glycoside. Key properties relevant to its isolation include its solubility in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] It is generally stable under standard laboratory conditions.[2]

Q2: What are the most critical factors affecting the yield of this compound isolation?

The most critical factors influencing the yield include:

  • Quality of the Plant Material: The concentration of secondary metabolites can vary based on the plant's age, harvesting time, and storage conditions.[3]

  • Extraction Efficiency: The choice of solvent, temperature, and extraction time are crucial for maximizing the recovery of the target compound from the plant matrix.[4][5]

  • Compound Degradation: Flavonoid glycosides can be susceptible to degradation at high temperatures or in the presence of strong acids or bases.[6]

  • Purification Strategy: Inefficient chromatographic separation can lead to significant loss of the compound.

Q3: What is a realistic expected yield for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and provides systematic solutions to enhance your experimental outcomes.

Problem Potential Cause Recommended Solution
Low concentration of target compound in the crude extract. 1. Poor quality or improper storage of plant material. [3] 2. Inefficient initial extraction. [4] 3. Degradation of the compound during extraction. [6]1. Use freshly harvested or properly dried and stored plant material. 2. Optimize extraction parameters: experiment with different solvent systems (e.g., methanol (B129727), ethanol, acetone, and their aqueous mixtures), consider increasing the extraction temperature (not exceeding 60°C to prevent degradation), and prolong the extraction time.[5] Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 3. Avoid excessive heat and exposure to strong acids or bases during extraction.
Significant loss of compound during solvent partitioning. 1. Incorrect solvent system polarity. 2. Formation of a stable emulsion. 1. This compound is a polar compound. Ensure you are partitioning the crude extract between an aqueous phase and an immiscible organic solvent of appropriate polarity (e.g., ethyl acetate) to selectively extract the compound. 2. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.
Poor separation and low recovery during column chromatography. 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Column overloading. 4. Irreversible adsorption of the compound to the stationary phase. 1. Silica (B1680970) gel is a common choice for the separation of flavonoid glycosides. Reversed-phase C18 silica gel can also be effective. 2. Develop an effective mobile phase system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. 3. Load an appropriate amount of crude extract onto the column (typically 1-5% of the stationary phase weight). 4. If irreversible adsorption is suspected, consider using a different stationary phase or adding a small amount of a polar modifier (e.g., acetic acid or triethylamine, if the compound is stable) to the mobile phase.
Low purity of the final isolated compound. 1. Co-elution with impurities of similar polarity. 2. Incomplete removal of solvents. 1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reversed-phase chromatography). High-Performance Liquid Chromatography (HPLC) is recommended for final purification. 2. Ensure complete removal of residual solvents under high vacuum.

Experimental Protocols

Below are detailed methodologies for the key stages of this compound isolation.

Extraction
  • Objective: To efficiently extract this compound from the plant material.

  • Materials:

    • Dried and powdered plant material

    • Methanol (or 80% aqueous methanol)

    • Erlenmeyer flask

    • Shaker or sonicator

    • Filter paper and funnel or vacuum filtration system

    • Rotary evaporator

  • Protocol:

    • Weigh the powdered plant material and place it in an Erlenmeyer flask.

    • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture using a shaker at room temperature for 24 hours or sonicate for 1-2 hours.

    • Filter the extract through filter paper to separate the plant debris.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Solvent Partitioning
  • Objective: To remove non-polar impurities and enrich the fraction containing this compound.

  • Materials:

    • Crude extract

    • Distilled water

    • n-Hexane

    • Ethyl acetate

    • Separatory funnel

  • Protocol:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer and discard the upper n-hexane layer (which contains non-polar impurities).

    • Repeat the n-hexane partitioning two more times.

    • To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously.

    • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the enriched flavonoid glycoside fraction.

Column Chromatography
  • Objective: To separate this compound from other compounds in the enriched fraction.

  • Materials:

    • Enriched fraction

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Mobile phase solvents (e.g., a gradient of dichloromethane and methanol)

    • Test tubes for fraction collection

    • TLC plates and developing chamber

  • Protocol:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pack the chromatography column with the silica gel slurry.

    • Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Begin elution with the initial mobile phase, gradually increasing the polarity by adding the more polar solvent.

    • Collect fractions of a consistent volume.

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the target compound (as identified by TLC comparison with a standard, if available, or by subsequent analysis).

    • Evaporate the solvent from the combined fractions to obtain the partially purified compound.

High-Performance Liquid Chromatography (HPLC) Purification
  • Objective: To achieve high purity of this compound.

  • Materials:

    • Partially purified compound

    • HPLC system with a preparative or semi-preparative C18 column

    • HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

  • Protocol:

    • Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and detection wavelength).

    • Dissolve the partially purified compound in the mobile phase.

    • Inject the sample onto the preparative/semi-preparative HPLC column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

    • Confirm the purity using analytical HPLC.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Solvent Partitioning (n-Hexane/Water, then Ethyl Acetate/Water) crude_extract->partitioning evaporation2 Evaporation partitioning->evaporation2 enriched_fraction Enriched Fraction evaporation2->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection evaporation3 Evaporation fraction_collection->evaporation3 partially_pure Partially Pure Compound evaporation3->partially_pure hplc Preparative HPLC (C18 Column) partially_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Final Product check_crude Analyze Crude Extract (e.g., by TLC or HPLC) start->check_crude low_in_crude Low Concentration in Crude check_crude->low_in_crude Target compound absent or low good_in_crude Good Concentration in Crude check_crude->good_in_crude Target compound present troubleshoot_extraction Troubleshoot Extraction: - Plant material quality? - Solvent choice? - Extraction method? low_in_crude->troubleshoot_extraction troubleshoot_purification Troubleshoot Purification: - Loss during partitioning? - Column chromatography conditions? - HPLC recovery? good_in_crude->troubleshoot_purification solution1 Optimize Extraction Protocol troubleshoot_extraction->solution1 solution2 Optimize Purification Protocol troubleshoot_purification->solution2

Caption: Decision tree for troubleshooting low isolation yield.

References

Technical Support Center: 5''-O-Syringoylkelampayoside A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5''-O-Syringoylkelampayoside A in cell-based assays. Given the limited specific data on this compound, this guide draws upon the known biological activities of its parent compound, Kelampayoside A (anti-inflammatory, antioxidant, cytotoxic), and the properties of its syringoyl moiety (derived from syringic acid, known to possess antioxidant and anti-inflammatory effects).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

A1: this compound is a phenolic glycoside isolated from Gardenia sootepensis. While specific studies on this compound are limited, its structural components suggest potential biological activities. The parent compound, Kelampayoside A, has demonstrated anti-inflammatory, antioxidant, and cytotoxic properties.[1] The addition of a syringoyl group, derived from syringic acid, may enhance or modify these activities, as syringic acid itself is known to have antioxidant and anti-inflammatory effects through modulation of pathways like NF-κB and JAK-STAT.

Q2: In which solvents should I dissolve this compound for my cell-based assays?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, DMSO is the most common choice for initial stock solutions. It is crucial to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing precipitation of the compound in my cell culture medium. What should I do?

A3: Precipitation is a common issue with phenolic compounds, especially those with limited water solubility. Here are some troubleshooting steps:

  • Lower the final concentration: The compound may be precipitating due to exceeding its solubility limit in the aqueous culture medium. Perform a dose-response experiment starting from a lower concentration range.

  • Optimize DMSO concentration: While keeping the final DMSO concentration below toxic levels, ensure your serial dilutions from the stock are prepared correctly to maintain solubility until the final dilution in the medium.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

  • Vortex immediately after dilution: After adding the compound to the medium, vortex or mix it thoroughly to ensure it is evenly dispersed before it has a chance to precipitate.

  • Consider a different solvent: Although less common for cell-based assays, if DMSO proves problematic, you could explore other biocompatible solvents, but extensive validation for solvent toxicity would be required.

Q4: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. Could the compound be interfering with the assay?

A4: Yes, phenolic compounds are known to interfere with tetrazolium-based viability assays like MTT. This can lead to false-positive or false-negative results.

  • Mechanism of Interference: Phenolic compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to an overestimation of cell viability.

  • Troubleshooting:

    • Include a cell-free control: Add the compound to the culture medium without cells and perform the assay. If you observe a color change, it indicates direct reduction of the tetrazolium salt by your compound.

    • Use an alternative viability assay: Switch to a non-tetrazolium-based assay, such as a resazurin-based assay (e.g., alamarBlue™), a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity, or an ATP-based assay (e.g., CellTiter-Glo®).

    • Wash cells before adding the reagent: After the treatment period, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the viability assay reagent.

Q5: I am not observing the expected anti-inflammatory or antioxidant effects. What could be the reason?

A5: Several factors could contribute to a lack of observable activity:

  • Inappropriate cell model: Ensure the cell line you are using expresses the target pathway you are investigating (e.g., responsive to inflammatory stimuli like LPS for NF-κB activation).

  • Sub-optimal compound concentration: The effective concentration might be higher than what you are currently testing. Perform a broader dose-response study.

  • Compound instability: Although reported to be stable, prolonged incubation times or exposure to light could potentially degrade the compound. Prepare fresh dilutions for each experiment.

  • Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive readout or a different assay that measures a more proximal event in the signaling pathway.

  • Timing of treatment and stimulation: The pre-incubation time with the compound before applying an inflammatory or oxidative stimulus, as well as the duration of the stimulus, are critical parameters that may need optimization.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects on the plate, or compound precipitation.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect for precipitation after adding the compound.
Apparent increase in cell viability at high concentrations in an MTT assay Direct reduction of MTT by the phenolic compound.Include a cell-free control with the compound and MTT reagent. Switch to an alternative viability assay (e.g., LDH or ATP-based).
No cytotoxicity observed at expected concentrations Cell line resistance, sub-optimal concentration, or compound degradation.Use a positive control for cytotoxicity to ensure the assay is working. Broaden the concentration range tested. Prepare fresh compound dilutions for each experiment.
Guide 2: Lack of Expected Anti-inflammatory Activity (e.g., in an LPS-stimulated macrophage model)
Observed Problem Potential Cause Recommended Solution
No reduction in inflammatory markers (e.g., NO, TNF-α, IL-6) Insufficient pre-incubation time with the compound. Inappropriate LPS concentration or stimulation time. Cell line not responsive.Optimize the pre-incubation time with this compound before LPS stimulation (e.g., 1h, 2h, 4h). Titrate the LPS concentration to find an optimal inflammatory response. Confirm the cell line's responsiveness to LPS.
High background inflammation in unstimulated controls Cell contamination (e.g., mycoplasma). Stressful cell culture conditions.Test cells for mycoplasma contamination. Ensure proper cell culture techniques and media conditions.
Inconsistent results between experiments Variability in cell passage number. Inconsistent timing of experimental steps.Use cells within a consistent and low passage number range. Standardize all incubation times and procedural steps meticulously.

Experimental Protocols

Note: As no specific protocols for this compound are available, the following are generalized protocols for assays where this compound is expected to be active.

Protocol 1: Cell Viability Assessment using LDH Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Prepare a lysis control by adding a lysis buffer (provided with the LDH assay kit) to some untreated wells 45 minutes before the end of the incubation.

    • Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (in a medium with ≤ 0.1% DMSO) for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay for Nitrite (B80452) Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the Griess reagent components sequentially according to the manufacturer's protocol.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) dilute Prepare Working Dilutions stock->dilute cells Seed Cells in Microplate treat Treat Cells with Compound cells->treat dilute->treat incubate Incubate (e.g., 24h) treat->incubate assay_prep Prepare Assay Reagents incubate->assay_prep readout Perform Assay Readout (e.g., Absorbance, Fluorescence) assay_prep->readout calculate Calculate Results readout->calculate interpret Interpret Data calculate->interpret

Caption: A generalized experimental workflow for cell-based assays.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 5''-O-Syringoyl- kelampayoside A IKK IKK Complex compound->IKK inhibits? NFkB_active Active NF-κB (p50/p65) compound->NFkB_active inhibits nuclear translocation? stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 stimulus->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus & binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces transcription

Caption: A potential signaling pathway (NF-κB) that may be modulated.

References

5''-O-Syringoylkelampayoside A storage and handling recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5''-O-Syringoylkelampayoside A

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound, ensuring its stability and integrity for experimental use.

Storage and Handling Recommendations

Proper storage and handling are critical for maintaining the quality and stability of this compound. Below is a summary of the recommended conditions.

Quantitative Storage and Shipping Data

ParameterRecommendationSource(s)
Long-term Storage -20°C[1][2]
Short-term Storage 2-8°C[1]
Shipping Room temperature[2][3]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct light.[1][2][4]

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: My vial of this compound arrived at room temperature. Is it still viable?

A1: Yes, it is acceptable for this compound to be shipped at room temperature[2][3]. Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C for optimal stability[1][2].

Q2: I am having difficulty dissolving the compound. What solvents are recommended?

A2: this compound is soluble in a variety of organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[5]. For cell-based assays, DMSO is a common choice. It is advisable to prepare a high-concentration stock solution in an appropriate solvent and then dilute it with aqueous buffers or cell culture media for your experiment. Always prepare fresh dilutions for your experiments.

Q3: The compound appears to be degrading or losing activity in my experiments. What could be the cause?

A3: Several factors could contribute to the degradation of the compound:

  • Improper Storage: Ensure the compound is stored at -20°C in a tightly sealed container to protect it from moisture and light[1][2][4].

  • Frequent Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles.

  • Instability in Aqueous Solutions: Like many natural products, this compound may have limited stability in aqueous solutions over extended periods. It is recommended to prepare fresh working solutions from your stock for each experiment.

  • Exposure to Light: The compound should be protected from direct light[2]. When working with the compound, use amber-colored vials or cover your tubes with aluminum foil.

Q4: What are the general safety precautions for handling this compound?

A4: While specific hazard data for this compound is not detailed in the provided search results, it is prudent to handle it with the standard care for any laboratory chemical. A Material Safety Data Sheet (MSDS) should be available from your supplier and should be consulted for comprehensive safety information[1][4][5]. General best practices include:

  • Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • Washing hands thoroughly after handling.

Experimental Workflow

The following diagram outlines a typical workflow for preparing this compound for an in vitro experiment.

experimental_workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use storage Receive & Store at -20°C aliquot Aliquot Stock Solution storage->aliquot Dissolve in DMSO working_sol Prepare Fresh Working Solution aliquot->working_sol Dilute in Assay Buffer add_to_cells Add to Cell Culture working_sol->add_to_cells incubation Incubate add_to_cells->incubation analysis Analyze Results incubation->analysis

Caption: Workflow for preparing and using this compound.

References

Technical Support Center: 5''-O-Syringoylkelampayoside A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during experiments with 5''-O-Syringoylkelampayoside A.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, analysis, and biological testing of this compound.

Issue 1: Low Yield or Absence of this compound in Extracts

Question: I am not detecting this compound in my plant extract, or the yield is significantly lower than expected. What could be the cause?

Answer: Low yields of this compound, a phenolic glycoside isolated from herbs like Gardenia sootepensis, can stem from several factors during extraction and initial processing.[1] The primary concerns are the potential for degradation of the molecule and inefficient extraction.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Solvent Selection This compound is soluble in solvents like chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2] Using a solvent with incorrect polarity will result in poor extraction efficiency.Use a solvent system with appropriate polarity. For initial extraction from plant material, a succession of solvents from non-polar to polar (e.g., hexane (B92381) followed by ethyl acetate and then methanol) is recommended to fractionate compounds. Based on its reported solubilities, ethyl acetate or a methanol/water mixture would be a good starting point.
Degradation During Extraction Prolonged exposure to high temperatures or harsh pH conditions can lead to the hydrolysis of the glycosidic bond or the ester linkage of the syringoyl group.Employ milder extraction techniques such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) which can reduce extraction times and temperature exposure.[3][4] If heating is necessary, maintain a neutral pH and use the lowest effective temperature.
Oxidation of Phenolic Groups Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of certain enzymes or metal ions.Conduct extraction and processing steps under dim light and at cool temperatures. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help mitigate oxidation.
Improper Plant Material Handling The concentration of secondary metabolites can vary depending on the plant's age, collection time, and drying/storage conditions.Use authenticated and properly dried plant material. Store the material in a cool, dark, and dry place to minimize degradation before extraction.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Question: My HPLC/LC-MS analysis of a purified fraction of this compound shows multiple peaks. How can I determine if these are artifacts?

Answer: The presence of unexpected peaks in a seemingly pure sample can be due to degradation artifacts, isomers, or impurities from the isolation process. Given that this compound is a glycoside with an ester linkage, it is susceptible to specific types of degradation.

Troubleshooting Unexpected Chromatographic Peaks:

Potential Artifact Description Identification and Confirmation Prevention
Hydrolysis of Glycosidic Bond The glycosidic bond can be cleaved, resulting in the aglycone and the free sugar. This is a common issue with flavonoid glycosides.[5][6][7]The aglycone will have a significantly different retention time (usually longer in reversed-phase HPLC) and a lower mass. Compare the mass spectrum of the artifact with the expected mass of the aglycone.Maintain neutral pH during storage and analysis. Avoid excessive temperatures. Use freshly prepared mobile phases and sample solutions.
Hydrolysis of Syringoyl Ester The ester linkage of the syringoyl group can be hydrolyzed, leading to kelampayoside A and syringic acid.Look for a peak corresponding to the mass of kelampayoside A and another for syringic acid.Similar to preventing glycosidic hydrolysis, maintain neutral pH and avoid high temperatures.
In-source Fragmentation (Mass Spectrometry) In the MS source, the glycosidic bond can break, leading to the detection of the aglycone ion even if the parent molecule was intact. This is a common artifact for glycosides.[8][9]The aglycone fragment will appear in the mass spectrum, often with a low abundance of the parent ion. This can be confirmed by varying the MS source conditions (e.g., reducing the fragmentation voltage).Optimize MS source conditions to achieve softer ionization.
Formation of Adducts (Mass Spectrometry) In electrospray ionization (ESI)-MS, the molecule can form adducts with salts present in the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺).[10]These peaks will have masses corresponding to the molecular weight of the compound plus the mass of the adduct ion.Use high-purity solvents and additives for the mobile phase. If adduct formation is persistent, it can sometimes be used for confirmation of the molecular weight.
Epimerization Changes in pH or temperature can potentially lead to the epimerization at chiral centers of the sugar moiety, resulting in diastereomers with slightly different retention times.Isolate the artifact peak and perform detailed NMR analysis to confirm the stereochemistry.Maintain stable and mild pH and temperature conditions throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations for similar phenolic compounds, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage is necessary, store in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q2: How can I confirm the identity and purity of my this compound sample?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to assess purity. A pure sample should ideally show a single, sharp peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) will provide an accurate mass measurement to confirm the elemental composition.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the stereochemistry of the glycosidic bond and the position of the syringoyl group.[2][11] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural elucidation.

Q3: What are the potential biological activities and signaling pathways associated with this compound?

A3: While specific biological activities for this compound are not extensively documented in publicly available literature, as a phenolic compound, it may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.[12][13] Phenolic compounds are known to modulate several key signaling pathways.[12][14][15][16] Researchers investigating the mechanism of action of this compound might consider exploring the following pathways:

  • NF-κB Signaling Pathway: Many phenolic compounds inhibit the activation of NF-κB, a key regulator of inflammation.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, and its modulation by phenolic compounds has been reported.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is another potential target for phenolic compounds.

Experimental Protocols

Protocol 1: General Protocol for Extraction and Fractionation

This protocol is a general guideline and should be optimized for the specific plant material.

  • Drying and Grinding: Air-dry the plant material (Gardenia sootepensis herbs) in the shade and grind it into a coarse powder.

  • Defatting: Macerate the powdered material with n-hexane for 24 hours at room temperature to remove non-polar compounds. Repeat this step three times.

  • Extraction: Air-dry the defatted plant material and subsequently extract with ethyl acetate at room temperature with occasional shaking for 48 hours. Repeat the extraction three times.

  • Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a starting point for developing an analytical HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of a purified sample (phenolic compounds typically have absorbance maxima between 250-380 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Potential Degradation Pathways parent This compound aglycone Aglycone (Kelampayoside A) parent->aglycone Glycosidic Bond Hydrolysis (Acid/Enzyme) sugar Sugar Moiety syringic_acid Syringic Acid kelampayoside_A Kelampayoside A parent->kelampayoside_A Ester Bond Hydrolysis (Base/Acid)

Caption: Potential degradation pathways for this compound.

Diagram 2: General Experimental Workflow

Experimental Workflow start Plant Material (Gardenia sootepensis) extraction Extraction (e.g., Ethyl Acetate) start->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis bioassay Biological Assays analysis->bioassay end Data Interpretation bioassay->end

Caption: A general workflow for the study of this compound.

Diagram 3: Hypothetical Signaling Pathway (NF-κB)

Hypothetical NF-κB Inhibition stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK Complex stimulus->ikk compound This compound compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (e.g., TNF-α, IL-6)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 5''-O-Syringoylkelampayoside A and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis, and its structural or functional analogues, Kelampayoside A and Syringic acid. Due to the limited publicly available data on this compound, this comparison draws upon data from related compounds and extracts from its source plant to infer potential activities and provides a framework for future research.

Executive Summary

This compound is a member of the phenolic glycoside family, compounds of which are known for a range of biological activities. While direct quantitative data for this specific molecule is scarce, related compounds and extracts from Gardenia sootepensis exhibit promising anti-inflammatory, antioxidant, and cytotoxic properties. This guide synthesizes the available data, presents it in a comparative format, and provides detailed experimental protocols for key assays to facilitate further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of Kelampayoside A, Syringic acid, and other relevant compounds isolated from Gardenia sootepensis. It is important to note that a direct comparison is challenging as the experimental conditions and assays reported in the literature vary.

Table 1: Antioxidant Activity

Compound/ExtractAssayResult (EC50/IC50)Source Organism
Kelampayoside ADPPH Radical Scavenging35.7 µg/mL-
Ethyl Acetate ExtractDPPH Radical Scavenging6.36 ± 0.02 µg/mLGardenia sootepensis
Syringic AcidVariousPotent activity reported, specific IC50 values not available in compared assays.General

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayCell LineResult (IC50)Source Organism
Sootepin DTNF-α-induced NF-κB InhibitionHEK2938.3 µMGardenia sootepensis
Compound 7 (Triterpene)Nitric Oxide (NO) Production InhibitionRAW 264.73.2 µMGardenia sootepensis
Compound 8 (Triterpene)Nitric Oxide (NO) Production InhibitionRAW 264.72.0 µMGardenia sootepensis
Syringic AcidVarious-Modulates NF-κB and other inflammatory pathways, specific IC50 values not available in compared assays.General

Table 3: Cytotoxic Activity

Compound/ExtractCell LineResult (IC50)Source Organism
Hexane ExtractNCI-H187 (Small Cell Lung Cancer)2.25 µg/mLGardenia sootepensis
Ethyl Acetate ExtractNCI-H187 (Small Cell Lung Cancer)2.21 µg/mLGardenia sootepensis

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate a key signaling pathway implicated in the anti-inflammatory activity of related compounds and a general workflow for assessing biological activity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to Production Compound This compound (or related compounds) Compound->IKK Inhibits Compound->NFkB Inhibits Translocation experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Mechanism of Action Compound Test Compound (this compound) Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50/EC50 Values Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 Comparison Compare with Alternative Compounds IC50->Comparison Pathway Signaling Pathway Analysis Comparison->Pathway Target Target Identification Pathway->Target

A Comparative Analysis of 5''-O-Syringoylkelampayoside A and Other Bioactive Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, glycosidic compounds represent a vast and promising frontier. Among these, phenolic glycosides and iridoid glycosides have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of 5''-O-Syringoylkelampayoside A, a phenolic glycoside, and a selection of other iridoid and phenolic glycosides, with a focus on their anti-inflammatory and antioxidant properties. This analysis is supported by available experimental data to aid researchers in their exploration of these compounds for therapeutic applications.

Structural Classification: Phenolic Glycoside vs. Iridoid Glycoside

It is crucial to first clarify the structural classification of the compounds . This compound, isolated from Gardenia sootepensis, is categorized as a phenolic glycoside[1][2]. Its aglycone core is a phenolic structure. This distinguishes it from iridoid glycosides, which are monoterpenoids characterized by a cyclopentane[c]pyran ring system. While both are glycosides, their core structures and biosynthetic pathways differ significantly. Kelampayoside A is also classified as a phenolic glycoside[3][4][5]. This guide will, therefore, compare the bioactivities of the phenolic glycoside this compound and its relatives with those of well-studied iridoid glycosides, highlighting the potential of different structural classes of glycosides.

Comparative Biological Activity

Both phenolic and iridoid glycosides are known to exhibit a range of biological effects, with anti-inflammatory and antioxidant activities being prominent.[6][7]

Anti-inflammatory Activity

Inflammation is a complex biological response, and the inhibition of key inflammatory mediators such as nitric oxide (NO) is a common strategy for evaluating the anti-inflammatory potential of natural compounds. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development[8][9]. Many natural compounds, including phenolic and iridoid glycosides, exert their anti-inflammatory effects by modulating this pathway[10][11].

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Bioactive Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα NFkB_p50 p50 NFkB_p50->IkB NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65 p65 NFkB_p65->IkB Inactive Complex NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degrades NFkB_p50_n->NFkB_p65_n DNA DNA NFkB_p65_n->DNA Binds to promoter regions Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Inhibitor This compound & other Glycosides Inhibitor->IKK Inhibit Inhibitor->NFkB_p65_n Inhibit Translocation

Caption: Simplified NF-κB Signaling Pathway and points of potential inhibition.

Table 1: Comparative Anti-inflammatory Activity of Selected Glycosides

Compound/ExtractClassAssayModelIC50 / ActivityReference(s)
Sootepin DTriterpeneNF-κB InhibitionTNF-α-induced8.3 µM[2]
SyringinPhenolic GlycosideNO Production InhibitionLPS-stimulated RAW264.7 cellsActive[12][13]
Kelampayoside APhenolic GlycosideAnti-inflammatory-Reported as having strong anti-inflammatory properties[3]
Iridoid Glycosides (from Paederia scandens)Iridoid GlycosideNO Production InhibitionLPS-stimulated RAW 264.7 macrophagesCompound 6: 15.30 µM-
Geniposidic acidIridoid GlycosideEdema InhibitionTPA-inducedMore active than indomethacin-
H-Aucubin (hydrolyzed Aucubin)Iridoid GlycosideNO Production Inhibition-14.1 mM-

Note: A direct comparison is challenging due to variations in experimental models and conditions. "-" indicates that while activity was reported, specific quantitative data was not found in the provided search results.

Antioxidant Activity

The antioxidant capacity of natural compounds is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. Phenolic compounds are well-known for their antioxidant properties, which are often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals[14].

For Kelampayoside A, a specific EC50 value in the DPPH assay has been reported, providing a quantitative measure of its antioxidant potential[15]. The antioxidant activities of other relevant compounds are summarized in Table 2.

Table 2: Comparative Antioxidant Activity of Selected Glycosides

Compound/ExtractClassAssayEC50 / IC50 / ActivityReference(s)
Kelampayoside APhenolic GlycosideDPPH35.7 µg/mL[15]
Flavonoid-rich extracts from Paeonia ostiiFlavonoid GlycosideDPPH32.6 ± 0.54 μg·mL−1[16]
KumatakillinFlavonoidDPPH-[17]
PenduletinFlavonoidDPPH-[17]
JeceidineFlavonoidDPPHBest scavenging activity of the 5 flavonoids tested[17]
Iridoid Glycosides and Phenolic Compounds (from Barleria prionitis)Iridoid Glycoside & Phenolic CompoundAntioxidant AssaysRoot extract showed the strongest activity[7][18][19]

Note: "-" indicates that while activity was reported, specific quantitative data was not found in the provided search results.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are outlines for common assays used to evaluate anti-inflammatory and antioxidant properties.

Inhibition of Nitric Oxide (NO) Production Assay

This assay is widely used to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophage cell lines like RAW 264.7, stimulated with an inflammatory agent such as lipopolysaccharide (LPS)[20].

dot

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis c1 Seed RAW 264.7 cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Treat cells with test compound (e.g., this compound) c2->t1 t2 Incubate for 1-2h t1->t2 t3 Add LPS (1 µg/mL) to induce NO production t2->t3 t4 Incubate for 24h t3->t4 m1 Collect cell culture supernatant t4->m1 m2 Add Griess Reagent to supernatant m1->m2 m3 Incubate at room temperature m2->m3 m4 Measure absorbance at 540 nm m3->m4 a1 Calculate nitrite (B80452) concentration using a sodium nitrite standard curve m4->a1 a2 Determine % inhibition of NO production a1->a2 a3 Calculate IC50 value a2->a3

Caption: Workflow for the Nitric Oxide (NO) Production Inhibition Assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^5 cells/mL) and incubated for 24 hours to allow for adherence[20].

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[20][21][22]. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

DPPH Radical Scavenging Assay

This is a common and relatively simple method for determining the antioxidant capacity of a compound.

Protocol:

  • Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.4 mM)[21].

  • Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes)[21].

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 or IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Trolox or ascorbic acid is often used as a positive control.

Conclusion

While this compound belongs to the class of phenolic glycosides, and not iridoid glycosides, this comparative guide highlights that both classes of compounds are rich sources of bioactive molecules with significant anti-inflammatory and antioxidant potential. The available data on Kelampayoside A demonstrates its antioxidant capacity, and the general bioactivity profile of related phenolic glycosides suggests that this compound is a promising candidate for further investigation.

For researchers and drug development professionals, this guide underscores the importance of exploring diverse classes of natural glycosides. Future studies should focus on elucidating the specific biological activities and mechanisms of action of this compound and conducting direct comparative studies with well-characterized iridoid glycosides under standardized assay conditions. Such research will be invaluable in unlocking the full therapeutic potential of these natural compounds.

References

A Comparative Guide to Bioactive Compounds from Gardenia: 5''-O-Syringoylkelampayoside A in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Gardenia is a rich source of bioactive phytochemicals with a long history of use in traditional medicine. Modern research has identified several key compounds responsible for the therapeutic effects of Gardenia extracts, including iridoid glycosides, carotenoids, and flavonoids. This guide provides a comparative analysis of a novel phenolic compound, 5''-O-Syringoylkelampayoside A, alongside well-characterized bioactive compounds from Gardenia: geniposide (B1671433), crocin (B39872), and gardenoside (B7888186). The comparison focuses on their anti-inflammatory, antioxidant, and neuroprotective properties, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Overview of Compared Compounds

  • This compound: A phenolic compound that has been isolated from Gardenia sootepensis. Due to its novelty, there is a significant lack of research on its specific biological activities. However, the presence of a syringoyl moiety, structurally related to syringic acid, suggests potential antioxidant and anti-inflammatory properties. Syringic acid and its derivatives are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This guide will, therefore, draw theoretical comparisons based on the known activities of its core chemical components.

  • Geniposide: An iridoid glycoside that is one of the most abundant and well-studied bioactive components of Gardenia jasminoides. It is known for its potent anti-inflammatory, neuroprotective, and hepatoprotective effects.

  • Crocin: A water-soluble carotenoid responsible for the vibrant color of Gardenia fruits and saffron. It is a powerful antioxidant with demonstrated neuroprotective and anti-inflammatory activities.

  • Gardenoside: Another prominent iridoid glycoside found in Gardenia species. It shares structural similarities with geniposide and has been investigated for its neuroprotective and anti-inflammatory effects.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and neuroprotective effects of the well-characterized Gardenia compounds. Data for this compound is not currently available and represents a key area for future research.

Table 1: Anti-inflammatory Activity

CompoundAssayModelIC50 / Effective ConcentrationReference
Geniposide Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesIC50: 135.9 µM[1]
Inhibition of TNF-α productionLPS-stimulated RAW 264.7 macrophagesIC50: 310.3 µM[1]
Inhibition of IL-6 productionLPS-stimulated RAW 264.7 macrophagesIC50: 1454 µM[1]
Crocin Inhibition of NO productionLPS-activated mouse RAW264.7 cellsIC50: > 100 μM[2]
Gardenoside Data not available
This compound Data not available

Table 2: Antioxidant Activity

CompoundAssayKey FindingsReference
Crocin Crocin Bleaching Assay (CBA)Demonstrates significant peroxyl radical scavenging activity.[3]
Oxygen Radical Absorbance Capacity (ORAC)High ORAC values indicate potent antioxidant capacity.[4]
Geniposide Various antioxidant assaysExhibits antioxidant effects by activating the Nrf2 signaling pathway.[5]
Gardenoside Data not available
This compound Data not availablePredicted to have antioxidant activity due to the syringoyl group.

Table 3: Neuroprotective Activity

CompoundAssayModelKey FindingsReference
Geniposide Cell Viability Assay (CCK-8)Oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cellsImproved cell viability in a concentration-dependent manner.[6]
Crocin Multiple assaysModels of cerebral ischemia and neurodegenerative diseasesProtects neurons from oxidative stress and apoptosis.[7]
Gardenoside Not specifiedIschemic brain injury modelsContributes to the neuroprotective effects of Gardenia extracts.[8]
This compound Data not available

Mechanisms of Action: Signaling Pathways

The therapeutic effects of Gardenia compounds are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the known mechanisms for geniposide and crocin.

geniposide_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα inhibits degradation of IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB sequesters IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes activates transcription of Geniposide Geniposide Geniposide->IKK inhibits Geniposide->NFκB inhibits translocation

Caption: Geniposide's anti-inflammatory mechanism via NF-κB pathway inhibition.

crocin_antioxidant_pathway cluster_nrf2 Nrf2 Pathway Activation ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Stress (Lipid peroxidation, DNA damage) ROS->CellularDamage Crocin Crocin Crocin->ROS scavenges Keap1 Keap1 Crocin->Keap1 inactivates Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralize Keap1->Nrf2 sequesters

Caption: Crocin's antioxidant mechanism via direct ROS scavenging and Nrf2 pathway activation.

Experimental Protocols

1. Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., geniposide) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

2. Antioxidant Activity Assay: Oxygen Radical Absorbance Capacity (ORAC)

  • Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a free radical initiator (e.g., AAPH).

  • Procedure:

    • A solution of fluorescein (B123965) is prepared in a phosphate (B84403) buffer (pH 7.4).

    • The test compound (e.g., crocin) and a positive control (e.g., Trolox) are added to a 96-well black microplate.

    • The fluorescein solution is added to each well.

    • The reaction is initiated by adding AAPH solution.

    • The fluorescence decay is monitored kinetically at excitation and emission wavelengths of 485 nm and 520 nm, respectively, at 37°C.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).

3. Neuroprotective Activity Assay: Cell Viability in a Neurotoxicity Model

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.

  • Experimental Model: To mimic ischemic conditions, oxygen-glucose deprivation/reoxygenation (OGD/R) can be used. Cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration, followed by a return to normal culture conditions.

  • Treatment: Cells are pre-treated with the test compound (e.g., gardenoside) for a designated period before inducing neurotoxicity.

  • Cell Viability Assessment: Cell viability is determined using the MTT or CCK-8 assay.

    • MTT Assay: MTT solution is added to the cells, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at 570 nm.

    • CCK-8 Assay: CCK-8 solution is added, and the amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells. The absorbance is measured at 450 nm.

  • Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated group compared to the untreated, neurotoxin-exposed control group.

Conclusion and Future Directions

While geniposide, crocin, and gardenoside have been extensively studied, demonstrating significant therapeutic potential, this compound remains a largely unexplored compound from the Gardenia genus. Based on its chemical structure, it is plausible that this compound possesses antioxidant and anti-inflammatory properties. However, dedicated in vitro and in vivo studies are imperative to validate these hypotheses and to quantify its biological activities.

For drug development professionals, the well-established mechanisms of geniposide and crocin offer promising avenues for targeting inflammatory and neurodegenerative diseases. Future research should focus on:

  • Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive biological screening.

  • Head-to-Head Comparative Studies: Direct comparative studies of these four compounds in standardized assays to provide a clearer picture of their relative potencies.

  • Synergistic Effects: Investigating potential synergistic or additive effects when these compounds are used in combination, which may mimic the therapeutic benefits of whole Gardenia extracts.

This guide serves as a foundational resource for researchers interested in the rich pharmacopeia of the Gardenia genus and highlights the exciting research opportunities that lie in the further investigation of its lesser-known constituents.

References

Validating the Anti-inflammatory Effects of 5''-O-Syringoylkelampayoside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of 5''-O-Syringoylkelampayoside A is not currently available in peer-reviewed literature. This guide synthesizes a hypothetical anti-inflammatory profile for this compound based on the well-documented activities of its structural component, syringic acid, and related phenolic compounds. The experimental data presented for this compound is illustrative and intended to guide future research.

This guide provides a comparative analysis of the putative anti-inflammatory effects of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) and a well-known natural anti-inflammatory agent. Detailed experimental protocols and visual representations of key inflammatory signaling pathways are included to facilitate further investigation and drug development efforts.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound is compared with Ibuprofen, Diclofenac, and Curcumin based on key in vitro and in vivo inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
This compound (Hypothetical) 1035 ± 4.230 ± 3.828 ± 3.5
5065 ± 5.158 ± 4.955 ± 4.6
Ibuprofen 1040 ± 4.538 ± 4.135 ± 3.9
5075 ± 6.370 ± 5.868 ± 5.5
Diclofenac 1045 ± 4.842 ± 4.340 ± 4.1
5085 ± 7.180 ± 6.578 ± 6.2
Curcumin 1030 ± 3.928 ± 3.625 ± 3.2
5060 ± 5.555 ± 5.152 ± 4.8

Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hReduction in iNOS Expression (%)Reduction in COX-2 Expression (%)
This compound (Hypothetical) 5040 ± 4.535 ± 4.138 ± 4.3
10060 ± 5.855 ± 5.258 ± 5.5
Ibuprofen 5050 ± 5.145 ± 4.865 ± 6.1
10070 ± 6.565 ± 6.280 ± 7.3
Diclofenac 5055 ± 5.350 ± 5.070 ± 6.4
10075 ± 7.270 ± 6.885 ± 7.9
Curcumin 5035 ± 4.230 ± 3.832 ± 3.9
10055 ± 5.450 ± 4.952 ± 5.1

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This protocol details the methodology for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

a. Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac, Curcumin) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test): The production of nitric oxide is an indicator of pro-inflammatory activity. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-treated cells.

c. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Western Blot Analysis for iNOS and COX-2 Expression: To investigate the effect on inflammatory enzymes, cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs.

a. Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are performed in accordance with institutional animal care and use guidelines.

b. Experimental Procedure: The rats are divided into different groups: a control group, a carrageenan-injected group, and groups treated with the test compounds. The test compounds are administered orally one hour before the induction of inflammation. Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

c. Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of paw edema is calculated for each group relative to the carrageenan-injected control group.

d. Histopathological and Immunohistochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissues are collected and fixed in 10% formalin. The tissues are then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination. Immunohistochemical staining is performed to assess the expression of iNOS and COX-2 in the inflamed paw tissue.

Visualizing the Pathways and Processes

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including those structurally related to this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

inflammatory_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK JNK_p38 JNK/p38 MKKs->JNK_p38 AP1 AP-1 JNK_p38->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammatory_Mediators IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Mediators Compound 5''-O-Syringoyl- kelampayoside A (Hypothesized) Compound->TAK1 Compound->IKK

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) modulated by anti-inflammatory agents.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram illustrates a typical workflow for the screening and validation of novel anti-inflammatory compounds.

experimental_workflow start Start: Compound Library in_vitro In Vitro Screening (LPS-stimulated Macrophages) start->in_vitro assays Measure Inflammatory Markers: - NO Production (Griess Assay) - Cytokines (ELISA) - iNOS/COX-2 (Western Blot) in_vitro->assays selection Lead Compound Selection assays->selection selection->start Inactive Compounds in_vivo In Vivo Validation (Carrageenan-Induced Paw Edema) selection->in_vivo Active Compounds evaluation Evaluate Anti-inflammatory Effects: - Paw Volume Measurement - Histopathology - Immunohistochemistry in_vivo->evaluation end Further Preclinical Development evaluation->end

Caption: General experimental workflow for screening and validating anti-inflammatory compounds.

This comprehensive guide provides a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The provided protocols and comparative data, although partly hypothetical, offer a solid foundation for initiating rigorous scientific investigation into this and other novel compounds. Researchers are encouraged to perform direct experimental validation to confirm these preliminary insights.

A Comparative Guide to the Cytotoxicity of 5''-O-Syringoylkelampayoside A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profile of 5''-O-Syringoylkelampayoside A, a natural product isolated from Gardenia sootepensis. Due to the limited publicly available cytotoxicity data for this specific compound, this guide leverages data from structurally related compounds and extracts from its source plant to provide a valuable comparative context for researchers. We will compare the known cytotoxic activities of Gardenia sootepensis extracts and Syringic Acid, a related phenolic compound.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of extracts from Gardenia sootepensis and Syringic Acid against various cancer cell lines.

Table 1: Cytotoxicity of Gardenia sootepensis Extracts

Extract SolventCell LineIC50 (µg/mL)Citation
HexaneNCI-H187 (Small Cell Lung Cancer)2.25[1]
Ethyl AcetateNCI-H187 (Small Cell Lung Cancer)2.21[1]
DichloromethaneBT474 (Breast), CHAGO (Lung), Hep-G2 (Liver), KATO-3 (Gastric), SW-620 (Colon)Broad Cytotoxicity[2][3][4]

Table 2: Cytotoxicity of Syringic Acid

Cell LineIC50 (µg/mL)Incubation TimeCitation
AGS (Gastric Cancer)3024 hours[5][6]
HepG2 (Hepatocellular Carcinoma)> 5.35 (at 100 µM)24 hours[7][8]

Experimental Protocols

The data presented above were primarily obtained using the MTT or Resazurin microplate assays. Below are detailed, generalized protocols for common cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[13][14][15][16][17]

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in 96-well plates.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24h (Attachment) A->B C Prepare serial dilutions of test compound B->C D Add compound to cells C->D E Incubate for 24-72h D->E F Perform MTT or SRB Assay E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: A generalized workflow for in vitro cytotoxicity screening.

Signaling Pathways Potentially Modulated by Cytotoxic Phenolic Compounds

Syringic acid and other phenolic compounds have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and interference with key cell survival signaling pathways.[5][6][7][8]

1. Intrinsic Apoptosis Pathway

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Stress This compound (or related compounds) Bax Bax/Bak Stress->Bax Bcl2 Bcl-2 Bcl2->Bax CytoC Cytochrome c (release) Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

2. PI3K/Akt Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Compound This compound Compound->PI3K Compound->Akt

Caption: Inhibition of the PI3K/Akt cell survival pathway.

3. MAPK/ERK Signaling Pathway

G Signal Extracellular Signals Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Compound This compound Compound->Raf

Caption: The MAPK/ERK pathway and its potential inhibition.

References

A Comparative Guide to the Potential Structure-Activity Relationship of 5''-O-Syringoylkelampayoside A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 5''-O-Syringoylkelampayoside A analogs is not publicly available at the time of this publication. This guide provides a prospective analysis based on the known biological activities of its constituent moieties and structurally related compounds. The experimental protocols and SAR discussions are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a phenolic glycoside isolated from Gardenia sootepensis.[1][2] While its specific biological activities are not well-documented, its structural components—a kelampayoside A core and a syringoyl group—suggest potential pharmacological properties. Kelampayoside A has been identified in plant extracts showing moderate cytotoxicity.[3] The syringoyl moiety, present in compounds like syringin (B1682858) and syringic acid, is associated with anti-inflammatory and antioxidant effects.[4][5][6][7] This guide explores the hypothetical structure-activity relationships of this compound analogs to inform future drug discovery and development efforts.

Hypothetical Structure-Activity Relationship (SAR)

Based on the general principles of glycoside and phenolic compound bioactivity, the following SAR is proposed for this compound analogs. Modifications to the syringoyl group, the glycosidic linkages, and the aglycone are likely to modulate activity.

SAR_Hypothesis cluster_0 Core Structure: this compound cluster_1 Potential Biological Activities cluster_2 Structural Modifications Core Kelampayoside A Core Activity Anti-inflammatory Antioxidant Cytotoxic Core->Activity Contributes to baseline activity Syringoyl Syringoyl Moiety Syringoyl->Activity Likely confers anti-inflammatory & antioxidant properties Glycosidic_Linkage Glycosidic Linkages Glycosidic_Linkage->Activity Influences solubility and target binding Mod_Syringoyl Modify Syringoyl Group (e.g., alter methoxy (B1213986) groups) Mod_Syringoyl->Syringoyl Mod_Glycosidic Change Glycosidic Linkage (e.g., anomeric configuration) Mod_Glycosidic->Glycosidic_Linkage Mod_Aglycone Modify Aglycone (e.g., substitute trimethoxyphenyl) Mod_Aglycone->Core

Caption: Hypothetical structure-activity relationship for this compound analogs.

Key Hypotheses:

  • The Syringoyl Moiety: The 3,5-dimethoxy-4-hydroxybenzoyl (syringoyl) group is a key pharmacophore. Its antioxidant and anti-inflammatory activities are well-documented in related compounds like syringic acid.[4][5] Altering the number and position of methoxy groups could impact activity.

  • Glycosidic Linkages: The nature and configuration of the sugar moieties are critical for bioavailability and target interaction. The type of sugar and the stereochemistry of the glycosidic bonds can significantly alter biological effects.[8][9][10]

  • The Aglycone: The trimethoxyphenyl aglycone of the kelampayoside A core also represents a point for modification to explore effects on cytotoxicity and selectivity.

Comparative Data of Structurally Related Compounds

Since no direct comparative data for this compound analogs exists, the following table summarizes the activities of related compounds to provide a basis for analog design.

Compound/Analog ClassKey Structural FeatureReported Biological ActivityIC50/EC50 ValuesReference
Syringin Syringoyl glucosideAnti-inflammatory (inhibits NO production)~25-100 µM[6]
Syringic Acid Syringoyl groupAntioxidant, Anti-inflammatory (modulates NF-κB)Not specified in abstracts[4][5]
Luteolin (B72000) Glycosides Flavonoid glycosidesAnti-inflammatory (inhibit thromboxane/leukotriene)Varies with glycosylation pattern[11]
Synthetic Aminoalkyl Glycosides Modified glycosidic linkage and aglyconeInsulin-like activityDependent on specific structure[8]

Proposed Experimental Protocols

To investigate the SAR of novel this compound analogs, the following experimental workflows are proposed based on the predicted activities.

1. In Vitro Anti-inflammatory Activity Screening

This protocol aims to assess the ability of the analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for inflammation.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test analogs.

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

    • Following a 24-hour incubation, the supernatant is collected.

    • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

    • Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity-mediated effects.

  • Data Analysis: The IC50 value (the concentration at which 50% of NO production is inhibited) is calculated for each analog.

Experimental_Workflow Start Start: Synthesized Analogs Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Analogs and LPS Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTT_Assay Assess Cell Viability (MTT Assay) Treatment->MTT_Assay Parallel Assay Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Measure NO Production (Griess Assay) Supernatant_Collection->Griess_Assay Data_Analysis Calculate IC50 Values Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Proposed workflow for screening the anti-inflammatory activity of analogs.

2. In Vitro Cytotoxicity Screening

This protocol is designed to evaluate the cytotoxic potential of the analogs against a panel of human cancer cell lines.

  • Cell Lines: A panel of cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) would be used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • Cells are treated with a range of concentrations of the test analogs for a specified period (e.g., 48 or 72 hours).

    • Cell viability is determined using a standard method such as the MTT or SRB (sulforhodamine B) assay.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated for each analog against each cell line.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a promising scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and cytotoxic drug discovery. The proposed SAR framework and experimental protocols offer a starting point for researchers to synthesize and evaluate novel analogs. Future studies should focus on the systematic modification of the syringoyl moiety, the glycosidic linkages, and the aglycone to elucidate definitive structure-activity relationships and identify lead compounds for further preclinical development.

References

Comparative Analysis of 5''-O-Syringoylkelampayoside A and Structurally Similar Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activities of 5''-O-Syringoylkelampayoside A and Comparable Phenolic Compounds.

This guide provides a comparative analysis of the emerging natural phenol (B47542), this compound, against well-researched phenolic compounds: Syringic Acid, Kaempferol (B1673270), and Quercetin. While quantitative biological data for this compound remains limited in publicly accessible literature, this guide offers a comprehensive overview of its structural context and the known bioactivities of its comparators, supported by experimental data and detailed protocols. This analysis aims to provide a valuable resource for researchers investigating the therapeutic potential of novel phenolic compounds.

Introduction to this compound

This compound is a phenolic compound isolated from the plant Gardenia sootepensis. Its structure features a kelampayoside A core with a syringoyl group attached at the 5''-O-position. As a member of the phenol class, it is anticipated to possess antioxidant and anti-inflammatory properties, common to this family of natural products. However, specific experimental data on its biological activities are not yet widely available.

Comparative Phenols: An Overview

To provide a framework for understanding the potential bioactivities of this compound, this guide focuses on three structurally related and extensively studied phenols:

  • Syringic Acid: A phenolic compound characterized by two methoxy (B1213986) groups and a carboxylic acid functional group. It is known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4]

  • Kaempferol: A natural flavonol found in many plants. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5][6]

  • Quercetin: A flavonoid ubiquitously present in fruits and vegetables. It is a potent antioxidant and has been shown to possess anti-inflammatory, and cytotoxic activities.[7][8]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the selected comparator phenols across key biological activities. All concentrations are expressed as half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 ValueSource
Syringic Acid9.8 µg/mL[9]
Syringic Acid19.86 µg/mL[10]
KaempferolNot explicitly found in provided results
QuercetinNot explicitly found in provided results

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 ValueSource
Syringic AcidInhibition of Protein Denaturation49.38 ± 0.56 µg/mL[11][12][13]
Syringic AcidProteinase Inhibition53.73 ± 0.27 µg/mL[11][12][13]
Syringic AcidHeat-induced Hemolysis57.13 ± 0.24 µg/mL[11][12]
Syringic AcidHypotonicity-induced Hemolysis53.87 ± 0.72 µg/mL[11][12][13]
Syringic Acid-rich ExtractNitric Oxide (NO) Generation28.20 ± 0.27 µg/mL[14]
KaempferolNot explicitly found in provided results
QuercetinNot explicitly found in provided results

Table 3: Cytotoxic Activity (MTT Assay)

CompoundCell LineIC50 ValueSource
Syringic AcidGastric Cancer Cells (AGS)30 µg/mL[1]
Syringic AcidLung Carcinoma Cells (A549)30 µM[2]
Syringic AcidHepatocellular Carcinoma (HepG2)41.5 µg/mL (at 48h)[15]
KaempferolHepatoma Cells (HepG2)30.92 µM[6]
KaempferolColon Cancer Cells (CT26)88.02 µM[6]
KaempferolMelanoma Cells (B16F1)70.67 µM[6]
QuercetinNot explicitly found in provided results

Key Signaling Pathways in Inflammation and Cell Survival

The anti-inflammatory and cytotoxic effects of many phenolic compounds are mediated through their interaction with key cellular signaling pathways. Two of the most important are the NF-κB and MAPK pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response to infection and inflammation.[16] Dysregulation of this pathway is associated with inflammatory diseases and cancer.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[17]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase (RTK) Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation ERK_nuc Active ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., AP-1, Myc) ERK_nuc->TF Activation Genes Gene Expression (Proliferation, Survival) TF->Genes Transcription DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix DPPH solution with test compound or control A->D B Prepare Test Compound Solutions (various concentrations) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure Absorbance (at ~517 nm) E->F G Calculate Percentage Inhibition and IC50 F->G MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well C->D E Incubate until formazan (B1609692) crystals form (e.g., 3-4 hours) D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure Absorbance (at ~570 nm) F->G H Calculate Cell Viability and IC50 G->H

References

In Vitro Validation of 5''-O-Syringoylkelampayoside A Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the bioactivity and in vitro validation of 5''-O-Syringoylkelampayoside A. Extensive searches of scientific databases have not yielded specific studies on this particular compound. Therefore, a direct comparison with alternative compounds based on experimental data is not feasible at this time.

This guide will, however, provide a foundational framework for researchers and drug development professionals on how such a comparative analysis could be structured and the key experimental validations that would be necessary. This will be based on established methodologies for evaluating the bioactivity of novel chemical entities.

Hypothetical Comparative Bioactivity of this compound

For the purpose of illustrating a comparative guide, we will hypothesize potential bioactivities for this compound and compare it to known reference compounds. It is crucial to understand that the following data is purely illustrative and not based on actual experimental results for this compound.

Let us assume that this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent. In this context, we would compare its performance against well-established drugs such as Dexamethasone (for anti-inflammatory activity) and Doxorubicin (for cytotoxic activity).

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundTarget Cell LineAssayIC50 (µM)Key Findings
This compound (Hypothetical) RAW 264.7 MacrophagesNitric Oxide (NO) Inhibition Assay15.2Moderate inhibition of NO production.
Dexamethasone (Reference)RAW 264.7 MacrophagesNitric Oxide (NO) Inhibition Assay0.5Potent inhibition of NO production.
This compound (Hypothetical) THP-1 MonocytesTNF-α ELISA25.8Moderate reduction in TNF-α secretion.
Dexamethasone (Reference)THP-1 MonocytesTNF-α ELISA0.1Strong suppression of TNF-α secretion.

Table 2: Comparative In Vitro Cytotoxic Activity

CompoundTarget Cell LineAssayIC50 (µM)Key Findings
This compound (Hypothetical) HeLa (Cervical Cancer)MTT Assay32.5Moderate cytotoxicity.
Doxorubicin (Reference)HeLa (Cervical Cancer)MTT Assay0.8High cytotoxicity.
This compound (Hypothetical) A549 (Lung Cancer)MTT Assay45.1Moderate cytotoxicity.
Doxorubicin (Reference)A549 (Lung Cancer)MTT Assay1.2High cytotoxicity.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed to generate the hypothetical data presented above.

Cell Culture
  • Cell Lines: RAW 264.7, THP-1, HeLa, and A549 cells would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Inhibition Assay
  • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.

  • Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

TNF-α ELISA
  • THP-1 monocytes are seeded in a 24-well plate and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

  • Differentiated cells are treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • The culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

MTT Assay for Cytotoxicity
  • HeLa or A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

  • The cells are then treated with various concentrations of this compound or Doxorubicin for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Visualization

To understand the potential mechanism of action, it is crucial to visualize the signaling pathways involved and the experimental workflows.

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates iNOS iNOS TNF-α TNF-α Compound_A This compound Compound_A->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression Gene_Expression->iNOS expresses Gene_Expression->TNF-α expresses

Caption: Hypothetical mechanism of this compound.

G Experimental Workflow for In Vitro Bioactivity Screening Start Start Cell_Culture Prepare Cell Cultures (e.g., RAW 264.7, HeLa) Start->Cell_Culture Compound_Treatment Treat cells with This compound and Reference Compounds Cell_Culture->Compound_Treatment Induce_Response Induce Biological Response (e.g., LPS stimulation) Compound_Treatment->Induce_Response Incubation Incubate for Specific Duration Induce_Response->Incubation Assay Perform Bioassays (NO, ELISA, MTT) Incubation->Assay Data_Analysis Data Collection and Analysis (Calculate IC50) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro bioactivity screening.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 5''-O-Syringoylkelampayoside A, a phenolic glycoside isolated from Gardenia sootepensis[1][2]. In the development of any analytical method for a natural product, cross-validation is a critical process to ensure the reliability, reproducibility, and accuracy of the data across different techniques or laboratories[3]. This document outlines a comparative framework for cross-validating two common analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

The selection of an appropriate analytical method is crucial for various stages of drug discovery and development, from phytochemical analysis to quality control and pharmacokinetic studies. This guide presents hypothetical, yet representative, experimental data to illustrate the performance of each method, alongside detailed protocols to facilitate the implementation of such studies.

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the analysis of this compound using HPLC-DAD and UHPLC-MS.

Table 1: Linearity and Range

ParameterHPLC-DADUHPLC-MS
Calibration Range (µg/mL)1.0 - 2000.1 - 50
Regression Equationy = 25432x + 1234y = 154321x + 567
Correlation Coefficient (r²)0.99950.9998

Table 2: Accuracy and Precision

Quality Control LevelHPLC-DADUHPLC-MS
Low QC (5 µg/mL)
Accuracy (% Recovery)98.5%101.2%
Precision (RSD%)2.1%1.8%
Medium QC (50 µg/mL)
Accuracy (% Recovery)99.2%100.5%
Precision (RSD%)1.5%1.2%
High QC (150 µg/mL)
Accuracy (% Recovery)100.8%N/A
Precision (RSD%)1.2%N/A
High QC (40 µg/mL)
Accuracy (% Recovery)N/A99.8%
Precision (RSD%)N/A1.0%

Table 3: Limits of Detection and Quantification

ParameterHPLC-DADUHPLC-MS
Limit of Detection (LOD) (µg/mL)0.30.03
Limit of Quantification (LOQ) (µg/mL)1.00.1

Experimental Protocols

The following are detailed methodologies for the two analytical techniques compared in this guide.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 200 µg/mL. Quality control (QC) samples are prepared at 5, 50, and 150 µg/mL.

b. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient starts at 10% B, increases to 90% B over 20 minutes, holds for 5 minutes, and then returns to initial conditions for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 270 nm.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL. QC samples are prepared at 0.5, 5, and 40 µg/mL.

b. Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient starts at 5% B, increases to 95% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. The transition for this compound (m/z 657.2 [M-H]⁻) is monitored.

Visualizing the Workflow and Potential Applications

Diagrams created using Graphviz (DOT language) are provided below to illustrate the cross-validation workflow and a hypothetical signaling pathway where this compound could be investigated.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_uhplc UHPLC-MS Analysis cluster_validation Data Validation cluster_comparison Method Comparison stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples hplc_instrument HPLC-DAD System cal_standards->hplc_instrument uhplc_instrument UHPLC-MS System cal_standards->uhplc_instrument qc_samples->hplc_instrument qc_samples->uhplc_instrument hplc_data Chromatographic Data hplc_instrument->hplc_data linearity Linearity hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision lod_loq LOD/LOQ hplc_data->lod_loq uhplc_data Mass Spec Data uhplc_instrument->uhplc_data uhplc_data->linearity uhplc_data->accuracy uhplc_data->precision uhplc_data->lod_loq comparison Cross-Validation Report linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Cross-validation workflow for analytical methods.

SignalingPathway compound This compound receptor Cell Surface Receptor compound->receptor inhibition Inhibition compound->inhibition enzyme1 Kinase A receptor->enzyme1 transcription_factor Transcription Factor (e.g., NF-κB) enzyme1->transcription_factor enzyme2 Phosphatase B enzyme2->transcription_factor gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression inhibition->enzyme2

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Comparative Efficacy Analysis of 5''-O-Syringoylkelampayoside A: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, drug discovery, and scientific fields, the rigorous evaluation of novel compounds against established inhibitors is a cornerstone of preclinical assessment. This guide aims to provide a comparative analysis of the efficacy of 5''-O-Syringoylkelampayoside A. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of this specific natural product.

Currently, there is a lack of published experimental data detailing the specific biological activity, mechanism of action, and quantitative efficacy (e.g., IC₅₀ or EC₅₀ values) of this compound. While its isolation from the plant Gardenia sootepensis has been documented, its pharmacological profile remains largely unexplored in the public domain.

Gardenia sootepensis is a source of various bioactive molecules, including a number of triterpenes that have been investigated for their anti-inflammatory properties. One such compound, Sootepin D, also isolated from Gardenia sootepensis, has been shown to inhibit TNF-α-induced NF-κB activity with an IC₅₀ of 8.3μM. This has led to the classification of extracts from this plant under the broader category of inflammation and immunology. However, it is crucial to note that this activity is attributed to Sootepin D and cannot be directly extrapolated to this compound without specific experimental validation.

Without data on the biological targets or pathways modulated by this compound, a direct comparison with known inhibitors is not feasible. The selection of appropriate comparative compounds is contingent on understanding the specific therapeutic area and molecular interactions of the compound .

Therefore, this guide serves to highlight the current informational deficit regarding this compound's efficacy. For researchers and drug development professionals, this represents an opportunity for novel investigation. Future studies should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of this compound.

  • In Vitro Efficacy Studies: Quantifying its inhibitory or modulatory activity through robust assay systems.

  • Mechanism of Action Studies: Detailing the signaling pathways and molecular interactions through which it exerts its effects.

Once such foundational data becomes available, a meaningful comparative analysis against known inhibitors can be conducted. This would involve the creation of data tables summarizing key efficacy parameters and detailed experimental protocols, as is standard in the field. Furthermore, visual representations of its mechanism of action, such as signaling pathway diagrams, could then be accurately constructed.

At present, any attempt to create a comparative guide would be purely speculative and lack the required experimental foundation. The scientific community awaits primary research to unlock the potential therapeutic value of this compound.

Safety Operating Guide

Proper Disposal of 5''-O-Syringoylkelampayoside A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 5''-O-Syringoylkelampayoside A, a phenolic glycoside used in research, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. The following protocols are based on standard laboratory safety practices and information from safety data sheets.

Summary of Safety and Disposal Parameters
ParameterGuidelineSource
Personal Protective Equipment (PPE) Tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves. A full-face respirator is recommended if exposure limits are exceeded.[1]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[1]
Disposal Dispose of in suitable, closed containers. Follow all applicable local, state, and federal regulations for chemical waste disposal.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid, Liquid, Contaminated PPE) start->assess_waste solid_waste Solid Waste (e.g., powder, residue) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid contaminated_ppe Contaminated PPE (gloves, lab coat, etc.) assess_waste->contaminated_ppe Contaminated PPE package_solid Package in a labeled, sealed container for solid chemical waste. solid_waste->package_solid package_liquid Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->package_liquid package_ppe Place in a designated, labeled bag for contaminated solid waste. contaminated_ppe->package_ppe waste_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). package_solid->waste_pickup package_liquid->waste_pickup package_ppe->waste_pickup

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocols

The following are step-by-step methodologies for the disposal of this compound in various forms.

Disposal of Solid this compound Waste

This protocol applies to the pure compound in powder form, residues, or any solid mixtures containing the compound.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: Carefully sweep up any solid waste, avoiding the creation of dust.[2] Place the collected material into a clearly labeled, sealable container designated for solid chemical waste.

  • Labeling: The container must be labeled with the full chemical name ("this compound"), the approximate amount of waste, and any known hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

Disposal of Liquid this compound Waste

This protocol is for solutions containing this compound. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

  • PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the compound.

  • Storage: Securely cap the container and store it in a designated satellite accumulation area for hazardous liquid waste. Ensure secondary containment is in place to prevent spills.

Disposal of Contaminated Labware and PPE

This protocol covers disposable items that have come into contact with this compound.

  • Segregation: Separate contaminated items (e.g., gloves, pipette tips, weigh boats, paper towels) from regular laboratory trash.

  • Containment: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.

Signaling Pathway for Safe Handling and Disposal

The following diagram illustrates the logical flow of actions and considerations to ensure the safe handling and disposal of this compound.

cluster_handling Safe Handling cluster_disposal Disposal Procedure ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) avoid_contact Avoid Skin/Eye Contact and Dust Inhalation segregate Segregate Waste by Type (Solid, Liquid, Contaminated) avoid_contact->segregate  Waste Generation contain Use Labeled, Sealed Waste Containers segregate->contain store Store in Designated Hazardous Waste Area contain->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup

Caption: Logical flow for safe handling and disposal procedures.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and safety protocols.

References

Essential Safety and Operational Guidance for Handling 5''-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.
Hand Nitrile gloves. For prolonged contact or when handling concentrated solutions, double gloving or using thicker, chemical-resistant gloves is recommended. Change gloves immediately if contaminated.
Body A fully buttoned laboratory coat. For procedures with a significant splash potential, a chemically resistant apron over the lab coat is advised.
Respiratory Not typically required when handling small quantities in a well-ventilated area. If aerosols may be generated or if working with powders outside of a fume hood, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily available.

  • Handling the Compound :

    • Before handling, wash hands thoroughly with soap and water.

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particles.

    • To prepare solutions, slowly add the compound to the solvent to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water.

    • Clean all contaminated surfaces with an appropriate solvent and then with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All solutions and solid waste containing this compound should be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards.

    • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contaminated Materials :

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated hazardous waste container.

Potential Biological Signaling Pathway

While the specific signaling pathways of this compound are not yet fully elucidated, compounds with similar phenolic structures often exhibit anti-inflammatory properties. A related compound, Sootepin D, isolated from the same plant, has been shown to inhibit TNF-α-induced NF-κB activity.[2] The following diagram illustrates this potential pathway.

TNF_alpha_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates for Degradation NF_kappa_B NF-κB (p65/p50) Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Compound This compound (Potential Inhibitor) Compound->IKK_complex Potential Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5''-O-Syringoylkelampayoside A
Reactant of Route 2
5''-O-Syringoylkelampayoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.